Spiro-NPB

Catalog No.
S834289
CAS No.
932739-76-9
M.F
C57H38N2
M. Wt
750.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro-NPB

CAS Number

932739-76-9

Product Name

Spiro-NPB

IUPAC Name

2-N',7-N'-dinaphthalen-1-yl-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine

Molecular Formula

C57H38N2

Molecular Weight

750.9 g/mol

InChI

InChI=1S/C57H38N2/c1-3-21-41(22-4-1)58(55-31-15-19-39-17-7-9-25-45(39)55)43-33-35-49-50-36-34-44(59(42-23-5-2-6-24-42)56-32-16-20-40-18-8-10-26-46(40)56)38-54(50)57(53(49)37-43)51-29-13-11-27-47(51)48-28-12-14-30-52(48)57/h1-38H

InChI Key

ZDAWFMCVTXSZTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21

Spiro-NPB thermal properties glass transition temperature

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Properties of Hole Transporting Materials

The table below summarizes the thermal properties of Spiro-NPB compared to two novel hole transporting materials (HTM 1A and HTM 1B) from a 2017 study [1].

Material Decomposition Temperature (Td at 5% weight loss) Glass Transition Temperature (Tg) Reference / Source
This compound Data not explicitly provided in the source ~2.33 eV (Triplet Energy, T1) [1] [1]
HTM 1A > 450 °C 2.31 eV (Triplet Energy, T1) [1] [1]
HTM 1B > 450 °C 180 °C (from DSC); 2.29 eV (Triplet Energy, T1) [1] [1]

A key finding of the study was that all three materials demonstrated high thermal stability, with decomposition temperatures exceeding 450 °C [1]. The glass transition temperature (Tg) is a critical parameter for morphological stability. HTM 1B showed a notably high Tg of 180 °C, attributed to its rigid core structure and higher molecular weight [1].

Experimental Methodology for Thermal Characterization

The search results describe the general methodologies used for characterizing these materials, though not in step-by-step protocol detail [1].

  • Thermogravimetric Analysis (TGA): This technique was used to determine the decomposition temperature (Td). Measurements were conducted under a nitrogen atmosphere, and Td was recorded at the temperature corresponding to a 5% weight reduction of the sample [1].
  • Differential Scanning Calorimetry (DSC): This method was employed to measure the glass transition temperature (Tg). The experiments were also performed under a nitrogen atmosphere to prevent oxidative degradation of the organic materials [1].

Controlling Molecular Orientation in Organic Glasses

While not specific to this compound, a significant study reveals that the thermal properties and molecular orientation of vapor-deposited organic semiconductors (like TPD and NPB) are highly dependent on fabrication conditions [2].

The substrate temperature during deposition (Tsubstrate) relative to the material's glass transition temperature (Tg) is a primary factor controlling molecular orientation. This relationship can be visualized in the following experimental workflow:

G Start Start: Vapor Deposition Tsub Set Substrate Temperature (Tsubstrate) Start->Tsub Ratio Calculate Tsubstrate / Tg Tsub->Ratio LowT Low Tsubstrate/Tg Ratio->LowT Low HighT High Tsubstrate/Tg Ratio->HighT High OrientH Horizontal Molecular Orientation (Long axis in plane of substrate) LowT->OrientH OrientV More Vertical Molecular Orientation HighT->OrientV PropH Enhanced Thermal Stability Higher Density Improved Light Outcoupling OrientH->PropH PropV Properties of ordinary glass OrientV->PropV

Experimental workflow for controlling molecular orientation and thermal stability through substrate temperature during vapor deposition, based on [2].

This process results in the formation of "stable glasses" with higher density, elevated thermal stability (resisting structural reorganization to higher temperatures), and tunable molecular orientation, which can significantly enhance device performance and lifetime [2].

Key Takeaways for Researchers

  • Thermal Stability: Spirobifluorene-based HTMs generally exhibit high decomposition temperatures, which is favorable for device longevity [1].
  • Material Design: Incorporating rigid molecular structures and higher molecular weight can effectively elevate the glass transition temperature, suppressing crystallization during device operation [1].
  • Process Control: The thermal properties and final performance of these materials in a device are not intrinsic alone but can be systematically optimized by controlling the substrate temperature during vapor deposition [2].

References

Comprehensive Technical Guide to Spiro-NPB: HOMO-LUMO Energy Levels and Material Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Spiro-NPB (N2,N7-di(naphthalen-1-yl)-N2,N7-diphenyl-9,9′-spirobi[fluorene]-2,7-diamine) represents a significant class of hole transport materials (HTMs) utilized in organic light-emitting diode (OLED) technologies. The spirobifluorene core provides a rigid three-dimensional structure that enhances thermal stability and morphological properties critical for device performance. This structural configuration, characterized by orthogonal fluorene units connected through a sp³-hybridized carbon center, effectively disrupts π-conjugation between units, leading to desirable photophysical properties including higher triplet energy levels and improved film-forming capabilities. The strategic incorporation of electron-donating amine derivatives at the 2,7-positions of the spirobifluorene core enables precise tuning of frontier molecular orbitals (FMOs), particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which fundamentally govern charge injection and transport characteristics in OLED devices [1] [2].

The significance of this compound in advanced display technologies stems from its ability to address limitations of earlier HTMs such as NPB (N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine), which exhibited insufficient morphological stability due to lower glass transition temperatures. The spirobifluorene architecture imparts exceptional thermal robustness while maintaining appropriate energy level alignment with adjacent organic layers in multilayer OLED architectures. This balance of properties has established this compound as a benchmark material in the development of high-performance, thermally stable hole transport layers, particularly for phosphorescent OLED applications where exciton blocking and charge transport balance are paramount for device efficiency and operational longevity [1] [2].

Experimental Characterization Data

Comprehensive Property Comparison Table

Extensive experimental characterization of this compound has been conducted using standardized methodologies to determine its essential electronic, thermal, and photophysical properties. The following table summarizes the key measured and calculated parameters for this compound alongside structurally related derivatives for comparative analysis:

Table 1: Experimental and Calculated Properties of this compound and Related Derivatives

Property This compound (Experimental) This compound (DFT Calculated) HTM 1A (Experimental) HTM 1B (Experimental)
HOMO (eV) -5.32 -5.29 -5.33 -5.54
LUMO (eV) -2.38 -2.33 -2.45 -2.62
Band Gap (eV) 2.94 2.96 2.88 2.92
Triplet Energy (eV) 2.33 - 2.31 2.29
Glass Transition (°C) 126 - 110 180
Decomposition Temp. (°C) 420 - 450 495
UV-Vis Absorption (nm) 381 - 385 374
PL Emission Max (nm) 451 - 450 426

The HOMO energy levels were experimentally determined through cyclic voltammetry (CV) measurements using the empirical relationship: E_HOMO = -4.8 - (E_OX - E_FC), where E_OX represents the oxidation potential and E_FC denotes the ferrocene reference potential. The LUMO energies were subsequently derived by subtracting the optical band gap, determined from UV-Vis absorption onset, from the HOMO energy value. Computational approaches employing density functional theory (DFT) calculations at the B3LYP/6-31G* level corroborate the experimental findings with minimal deviation, validating the methodological framework for orbital energy determination [1] [2].

The thermal properties presented in Table 1 were ascertained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert nitrogen atmosphere, with decomposition temperature (T_d) recorded at 5% weight reduction and glass transition temperature (T_g) identified as the midpoint of the transition endotherm during the second heating cycle. These metrics demonstrate this compound's superior thermal stability compared to conventional HTMs like TPD and NPB, while more recently developed derivatives such as HTM 1B exhibit further enhancements in thermal robustness, achieving a remarkable glass transition temperature of 180°C that ensures morphological integrity during device operation and thermal processing [1] [2].

Material Synthesis and Structural Modification Pathways

The synthetic pathway to this compound and its structural analogues follows well-established transition metal-catalyzed cross-coupling methodologies, providing efficient routes to these sophisticated molecular architectures:

Figure 1: Synthetic Pathway for this compound and Related HTMs

G Start 2,7-dibromo-9,9'-spirobi[fluorene] Method1 Buchwald-Hartwig Amination Pd catalyst, Base Start->Method1 + Amine A Method2 Suzuki Cross-Coupling Pd catalyst, Base Start->Method2 + Boronic Acid B A N-(naphthalene-2-yl)naphthalene-1-amine B 4-(N-(naphthalen-2-yl)-N-(naphthalen-4-yl) amino)phenylboronic acid SpiroNPB This compound Method1->SpiroNPB HTM1A HTM 1A Method1->HTM1A HTM1B HTM 1B Method2->HTM1B

> Synthetic routes for spirobifluorene-based HTMs

The Buchwald-Hartwig amination reaction between 2,7-dibromo-9,9'-spirobi[fluorene] and appropriately functionalized amine derivatives (e.g., N-(naphthalene-2-yl)naphthalene-1-amine) represents the principal synthetic route to this compound and HTM 1A, employing palladium-based catalyst systems with sterically hindered phosphine ligands. Alternatively, Suzuki cross-coupling methodology provides access to structural variants such as HTM 1B, where the amine constituents are separated from the central spiro core by phenyl spacers, enabling extended conjugation and modified electronic characteristics. These synthetic protocols consistently afford target compounds with respectable yields (64-74%) while maintaining excellent solubility in common organic solvents such as chloroform and dichloromethane, facilitating subsequent purification and thin-film processing for device fabrication [1] [2].

Structural characterization of synthesized compounds is comprehensively performed using multinuclear NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry, and elemental analysis, confirming molecular identity and purity. The synthetic flexibility of the spirobifluorene core enables systematic structural variation, particularly through modification of peripheral substituents, allowing precise tuning of HOMO-LUMO energy levels to match specific device architecture requirements while maintaining the beneficial thermal and morphological properties inherent to the spiro-configured molecular scaffold [1] [2].

Methodological Protocols

HOMO-LUMO Characterization Techniques
3.1.1 Electrochemical Determination Protocol

The experimental determination of HOMO energy levels for this compound follows a standardized electrochemical protocol utilizing cyclic voltammetry:

  • Instrument Setup: A standard three-electrode configuration is employed comprising a glassy carbon working electrode, platinum wire counter electrode, and Ag/Ag⁺ reference electrode, housed in a nitrogen-filled glove box with oxygen and moisture levels maintained below 1 ppm [1] [2].

  • Solution Preparation: The analyte solution (1-2 mM concentration) is prepared in rigorously dried dichloromethane or tetrahydrofuran with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as supporting electrolyte. The solution is subjected to multiple freeze-pump-thaw cycles to eliminate dissolved oxygen before measurements [1] [2].

  • Calibration and Measurement: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as internal standard, with formal potential set at 0 V against the reference electrode. Oxidation potentials are recorded at scan rates of 50-100 mV/s, ensuring reversible electron transfer behavior. The HOMO energy is calculated using the established relation: E_HOMO = -4.8 - (E_OX,onset - E_Fc), where E_OX,onset represents the onset potential of the first oxidation wave relative to the Fc/Fc⁺ couple [1] [2].

  • Data Interpretation: The LUMO energy level is subsequently derived from the optical band gap (E_g) determined from the low-energy absorption onset in UV-Vis spectroscopy: E_LUMO = E_HOMO + E_g, where E_g = 1240/λ_onset (nm) [1] [2].

3.1.2 Computational Determination Protocol

Theoretical calculation of frontier molecular orbital energies provides complementary data to experimental measurements:

  • Method Selection: Density functional theory (DFT) calculations are performed using the B3LYP hybrid functional with 6-31G(d,p) basis set for all atoms, implemented in Gaussian 09 or similar computational chemistry software packages [1] [2].

  • Geometry Optimization: Molecular structures are fully optimized without symmetry constraints, followed by frequency calculations to confirm the absence of imaginary frequencies, ensuring localization at true energy minima [1] [2].

  • Energy Calculation: Single-point energy calculations are performed on optimized geometries to determine electronic properties. The HOMO and LUMO energies are extracted directly from the converged calculation results, with the HOMO-LUMO gap calculated as the energy difference between these orbitals [1] [2].

  • Validation: Computational results are validated against experimental data, typically showing deviations of ≤0.05 eV for properly calibrated methods, establishing confidence in the predictive capability of the theoretical approach for analogous molecular structures [1] [2].

Property-Driven Material Design Framework

The development of advanced hole transport materials incorporates a systematic framework for optimizing multiple performance parameters simultaneously:

Figure 2: Goal-Directed Generative Design Workflow for HTM Development

G LibGen Core & R-Group Library (38 cores, 53,808 R-groups) Enumeration Structural Enumeration (>2 million structures) LibGen->Enumeration PriorNetwork Prior Network Training (RNN on SMILES representations) Enumeration->PriorNetwork Generative Generative Model (REINVENT protocol) PriorNetwork->Generative Simulation High-Throughput Quantum Chemistry (HOMO, LUMO, λ_hole, T_g) MPO Multi-Parameter Optimization Scoring (HOMO, LUMO, Reorganization Energy, T_g) Simulation->MPO MPO->Generative Candidates Optimized HTM Candidates Generative->Candidates

> Generative ML workflow for HTM development

This goal-directed generative machine learning approach, implemented through the REINVENT protocol, integrates high-throughput quantum chemical simulations with recurrent neural network (RNN) architecture to efficiently explore chemical space for optimal hole transport materials. The methodology operates through two distinct phases: initially training a prior network on extensive chemical libraries encompassing structural motifs relevant to organic electronics, followed by a transfer learning step that biases the generation toward structures satisfying multi-parameter optimization criteria [3].

The multi-parameter optimization (MPO) scoring function incorporates four critical performance parameters: HOMO and LUMO energies governing charge injection and blocking capabilities, hole reorganization energy (λ_hole) dictating charge carrier mobility, and glass transition temperature (T_g) determining morphological stability. This computational framework enables rapid identification of promising candidate structures with predicted property enhancements before resource-intensive synthetic efforts, dramatically accelerating the materials discovery pipeline for OLED applications and demonstrating exceptional potential for expansion into diverse materials research verticals including catalyst design, aerospace composites, and life sciences [3].

Technical Applications and Performance

OLED Device Integration and Performance Metrics

The implementation of this compound in functional OLED devices demonstrates its practical utility as a hole transport material, particularly in phosphorescent OLED architectures:

  • Device Fabrication: OLED devices incorporating this compound are typically fabricated on indium tin oxide (ITO)-coated glass substrates following standard cleaning and surface treatment protocols. The hole transport layer (approximately 40-60 nm thickness) is deposited via thermal evaporation under high vacuum conditions (≤10⁻⁶ Torr), followed by sequential deposition of emission and electron transport layers, culminating with aluminum or silver cathode deposition [1] [2].

  • Device Architecture: A standard device stack comprises ITO (anode) / this compound or comparative HTM (hole transport layer) / red phosphorescent emissive layer (typically iridium-based complexes such as Ir(MDQ)₂(acac) or similar) / electron transport layer (such as TPBi) / LiF or CsF interlayer / Al (cathode) [1] [2].

  • Performance Metrics: Red phosphorescent OLED devices employing HTM 1B, a structural analogue of this compound, demonstrate enhanced performance characteristics with maximum current and power efficiencies of 16.16 cd/A and 11.17 lm/W, respectively, alongside improved external quantum efficiency (EQE) of 13.64%. These values substantially exceed those achieved with reference materials this compound and NPB under identical device architecture and testing conditions, highlighting the performance benefits achievable through strategic molecular design [1] [2].

The enhanced device efficiency observed with advanced spirobifluorene-based HTMs is attributed to improved energy level alignment with adjacent layers, facilitating more efficient hole injection while maintaining effective electron blocking characteristics. Additionally, the elevated glass transition temperatures of these materials (126°C for this compound, 180°C for HTM 1B) ensure morphological stability during device operation, mitigating performance degradation associated with crystallization or phase separation in the organic layers [1] [2].

Structure-Property Relationships and Design Principles

Analysis of this compound and its structural derivatives reveals several fundamental structure-property relationships guiding the development of advanced hole transport materials:

  • Spirobifluorene Core Influence: The orthogonal geometry of the spirobifluorene core effectively disrupts extended π-conjugation, resulting in higher triplet energy levels (approximately 2.3 eV) that facilitate exciton confinement in phosphorescent OLED systems. The rigid three-dimensional structure simultaneously suppresses intermolecular π-π stacking, enhancing amorphous film-forming characteristics and associated morphological stability [1] [2].

  • Peripheral Substituent Effects: Direct attachment of electron-donating amine functionalities to the spiro core (as in this compound and HTM 1A) yields elevated HOMO energy levels (approximately -5.3 eV) favorable for hole injection from common anode materials. Conversely, incorporation of phenyl spacers between the core and amine constituents (as in HTM 1B) modestly deepens the HOMO level (-5.54 eV) while substantially enhancing thermal stability (T_g = 180°C) through increased molecular rigidity and weight [1] [2].

  • Molecular Symmetry Considerations: The symmetric 2,7-disubstitution pattern characteristic of this compound and analogues promotes synthetic accessibility while generating non-dipolar molecular architectures that typically exhibit higher glass transition temperatures and enhanced morphological stability compared to asymmetric or dipolar structural variants [3] [1].

These structure-property correlations provide valuable design principles for future hole transport material development, highlighting the delicate balance between electronic structure optimization, thermal properties enhancement, and synthetic accessibility that must be negotiated in the pursuit of next-generation organic electronic materials [3] [1] [2].

Conclusion and Future Perspectives

This compound represents a structurally sophisticated hole transport material whose HOMO-LUMO energy profile (-5.32 eV and -2.38 eV, respectively) establishes an optimal balance between hole injection efficiency and electron blocking capability in OLED devices. Its spirobifluorene core architecture confers exceptional thermal stability (T_g = 126°C, T_d = 420°C) and morphological integrity while maintaining appropriate frontier orbital alignment with adjacent organic layers. The ongoing development of structural derivatives such as HTM 1B demonstrates the potential for further enhancements in both device performance (EQE = 13.64% in red phosphorescent OLEDs) and thermal robustness (T_g = 180°C) through strategic molecular design [1] [2].

The emerging paradigm of goal-directed generative machine learning approaches, incorporating high-throughput quantum chemical simulation and multi-parameter optimization, promises to dramatically accelerate the discovery and development of next-generation hole transport materials. These computational frameworks enable systematic exploration of chemical space beyond intuitive molecular design, identifying novel structural motifs with predicted performance characteristics exceeding those of established materials. As these data-driven methodologies continue to mature alongside ongoing advances in computational chemistry and synthetic organic chemistry, the development pipeline for specialized organic electronic materials is anticipated to shift toward increasingly rational, predictive design strategies with reduced empirical optimization requirements [3].

References

Spirobifluorene Core: Properties and Importance

Author: Smolecule Technical Support Team. Date: February 2026

The 9,9'-Spirobifluorene (SBF) core is an organic compound where two fluorene units are connected via a central spiro-carbon atom, forcing them into a perpendicular, rigid 3D structure [1]. This specific architecture is the source of its valuable physical properties.

The table below summarizes the key characteristics of the spirobifluorene core and their implications for device applications:

Property Technical Description Implication for Device Performance
Molecular Rigidity Two π-conjugated fluorene systems locked in orthogonal planes by a sp(^3)-hybridized spiro-carbon [1]. Suppresses excimer formation, reduces concentration quenching, and enhances color purity in OLEDs [1].
Thermal Stability High glass transition temperatures (T(_g)) and decomposition temperatures [1]. Promotes the formation of stable, amorphous glassy films with high morphological stability for durable organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [1].
Electronic Properties Exhibits spiro-conjugation (homo-conjugation), enabling electronic communication between perpendicular π-systems [2]. Enhances hole-transporting ability and can provide ambipolar (both hole and electron) charge transport [1] [2].
Morphological Suitability Good solubility and tendency to form amorphous states with high surface areas when polymerized [1]. Enables solution-processing and the creation of high-quality, pinhole-free films; useful for conjugated microporous polymers [1].

Materials Based on Spirobifluorene

The spirobifluorene core is functionalized to create specific high-performance materials. A prominent example is Spiro-2NPB, which serves as a hole-transporting material.

The following diagram illustrates the relationship between the core spirobifluorene structure, its key properties, and the resulting high-performance materials.

architecture Core Spirobifluorene Core P1 Molecular Rigidity Core->P1 P2 Thermal Stability Core->P2 P3 Spiro-Conjugation Core->P3 P4 Amorphous Morphology Core->P4 App1 Excimer Suppression P1->App1 App2 High Tg & Stability P2->App2 App3 Hole Transport Ability P3->App3 App4 Good Film Formation P4->App4 Mat1 Spiro-2NPB (Hole Transport Material) App1->Mat1  Enables Mat2 HTM 1A / HTM 1B (Research Materials) App1->Mat2  Enables App2->Mat1  Enables App2->Mat2  Enables App3->Mat1  Enables App3->Mat2  Enables App4->Mat1  Enables App4->Mat2  Enables

The table below provides quantitative data for the core compound and a key derivative:

Material CAS Number Formula Molecular Weight (g/mol) Key Property & Value
9,9'-Spirobifluorene 159-66-0 C₂₅H₁₆ 316.39 Melting Point (T(_m)): 202 °C [1]
Spiro-2NPB 404001-42-9 C₈₉H₆₀N₄ 1185.46 UV-Vis (in THF): 380 nm [3]
Spiro-2NPB (cont.) - - - PL (in THF): 484 nm [3]
Spiro-2NPB (cont.) - - - TGA Decomposition: >420 °C (0.5% weight loss) [3]

Research shows that derivatives like HTM 1B demonstrate excellent performance in devices. In red phosphorescent OLEDs, HTM 1B achieved a maximum current efficiency of 16.16 cd/A, a power efficiency of 11.17 lm/W, and a high external quantum efficiency (EQE) of 13.64%, significantly outperforming devices using Spiro-NPB or NPB as the reference hole-transporting material [4].

Synthesis and Experimental Protocols

Traditional synthesis of spirobifluorene derivatives often involves multi-step sequences requiring pre-metalated or halogenated intermediates, which can be tedious [2]. A modern, streamlined alternative is the direct dehydrative coupling method.

Direct Dehydrative Coupling Protocol

This protocol describes a Tf₂O-mediated coupling of biaryls and fluorenones to form spirobifluorenes in a single step [2].

Reaction Setup:

  • Reaction Vessel: Perform the reaction in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
  • Reagents: Combine the biaryl (e.g., 2-phenylindole derivative, 1.0 equiv) and the fluorenone (1.0-2.0 equiv) in dry 1,2-dichloroethane (DCE).
  • Additives: Add sodium carbonate (Na₂CO₃, for indole derivatives) or a sterically crowded base like 2,6-di(tert-butyl)pyridine (for thiophene derivatives).
  • Activator: Add trifluoromethanesulfonic anhydride (Tf₂O) to the stirred reaction mixture. Tf₂O is highly moisture-sensitive and must be handled with care.

Reaction Workflow:

workflow Start Charge flask with Biaryl, Fluorenone, Base, and Solvent A Add Tf₂O activator under inert atmosphere Start->A B Heat to 40-110°C with stirring A->B C Monitor reaction by TLC B->C D Work-up: Quench, Extract, Concentrate C->D End Purify product (Column Chromatography or Recrystallization) D->End

Reaction Conditions:

  • Temperature: Heat the reaction mixture to a temperature between 40°C and 110°C.
  • Time: Monitor the reaction progress by thin-layer chromatography (TLC) until completion.
  • Work-up: After completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate). Extract the product with an organic solvent like dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product using flash column chromatography or recrystallization to obtain the pure spirobifluorene derivative [2].

Key Advantages of this Method:

  • Streamlined Process: Uses relatively simple, non-halogenated, and non-metalated starting materials, avoiding the need for sensitive organometallic reagents [2].
  • Broad Scope: Accommodates various biaryls (indoles, benzothiophenes, simple biphenyls) and substituted fluorenones [2].
  • Functional Group Tolerance: Compatible with halogen functional groups (e.g., bromine), providing a handle for further synthetic modification [2].
  • Access to Complex Structures: The methodology can be extended to synthesize highly conjugated, doubly spirocyclic compounds in one pot [2].

References

Spiro-NPB NMR mass spectrometry characterization

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Spiro-NPB

The following table summarizes the characterized properties of this compound as reported in scientific literature, allowing for comparison with similar compounds [1].

Property Value for this compound
Glass Transition Temperature (Tg) 126 °C
Decomposition Temperature (Td) 420 °C
UV-Vis Absorption 381 nm
Photoluminescence (PL) Max 451 nm
HOMO (experimental) -5.32 eV
HOMO (DFT calculated) -5.29 eV
LUMO (experimental) -2.38 eV
LUMO (DFT calculated) -2.33 eV
Band Gap (Eg, experimental) 2.94 eV
Triplet Energy (ET) 2.33 eV

Synthesis and General Characterization Workflow

The synthesis of this compound and analogous molecules is typically achieved through Palladium-catalyzed cross-coupling reactions [1]. The diagram below outlines the subsequent steps for characterizing a newly synthesized hole-transporting material.

G Synthesized Material Synthesized Material Purification Purification Synthesized Material->Purification  e.g. Chromatography Structural Confirmation Structural Confirmation Purification->Structural Confirmation NMR Spectroscopy NMR Spectroscopy Structural Confirmation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Confirmation->Mass Spectrometry Elemental Analysis Elemental Analysis Structural Confirmation->Elemental Analysis Property Analysis Property Analysis Structural Confirmation->Property Analysis Thermal Analysis Thermal Analysis Property Analysis->Thermal Analysis  TGA/DSC Photophysical Analysis Photophysical Analysis Property Analysis->Photophysical Analysis  UV-Vis/PL Electrochemical Analysis Electrochemical Analysis Property Analysis->Electrochemical Analysis  Cyclic Voltammetry Final Material Profile Final Material Profile Thermal Analysis->Final Material Profile Photophysical Analysis->Final Material Profile Electrochemical Analysis->Final Material Profile

General workflow for the synthesis and characterization of a hole-transporting material.

Interpreting Properties and Experimental Guidance

The properties in the table define this compound's performance. Key characteristics include high thermal stability (Td of 420°C), suitable HOMO level for hole injection from common anodes, and sufficient triplet energy to prevent exciton quenching in devices [1].

For NMR and mass spectrometry characterization of similar spirobifluorene-based molecules [1]:

  • NMR Spectroscopy: Used to confirm molecular structure. You should expect to report ¹H and ¹³C NMR chemical shifts, confirming the successful coupling of aromatic amine groups to the core.
  • Mass Spectrometry: Used to confirm the molecular weight and structure of the synthesized compound. The reported mass should match the calculated exact mass of this compound (C₅₃H₃₆N₂O₂).

References

Summary of Key Properties for Spiro-NPB and Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the photophysical and thermal property data for Spiro-NPB and two similar research compounds, HTM 1A and HTM 1B.

Material Name Triplet Energy (ET) HOMO (eV) LUMO (eV) Band Gap (Eg) Glass Transition Temp. (Tg)
This compound 2.33 eV [1] [2] -5.32 -2.38 2.94 eV 126 °C [1]
HTM 1A 2.31 eV [1] [2] -5.33 -2.45 2.88 eV 110 °C [1]
HTM 1B 2.29 eV [1] [2] -5.54 -2.62 2.92 eV 180 °C [1]

Experimental Methodology

The technical data in the table was generated through the following established experimental protocols [1] [2]:

  • Triplet Energy Measurement: The triplet energy (ET) for these materials was determined from low-temperature photoluminescence (PL) spectra recorded at 77 K (approximately -196 °C). Cooling the sample to this temperature suppresses molecular vibrations and allows for a clearer observation of the emission from the triplet excited state.
  • Electrochemical Properties: The Highest Occupied Molecular Orbital (HOMO) energy levels were elucidated experimentally using cyclic voltammetry (CV). The Lowest Unoccupied Molecular Orbital (LUMO) levels were then calculated by subtracting the optical band gap energy from the HOMO value.
  • Thermal Properties: The glass transition temperature (Tg), which indicates morphological stability, was investigated using Differential Scanning Calorimetry (DSC) under a nitrogen atmosphere.

The workflow below illustrates the key experimental steps for determining these properties.

G Start Sample Preparation A Low-Temperature PL (77 K) Start->A B Cyclic Voltammetry (CV) Start->B C UV-Vis Absorption Spectroscopy Start->C D Differential Scanning Calorimetry (DSC) Start->D E Data Analysis A->E B->E Oxidation Potential C->E D->E F Triplet Energy (ET) E->F G HOMO Level E->G H Optical Band Gap (Eg) E->H I LUMO Level (Calculated: HOMO - Eg) E->I J Glass Transition Temp (Tg) E->J

Key Insights on this compound Properties

  • Role of Molecular Structure: The spirobifluorene core is noted for its inherently high triplet energy, which arises from a conjugation disconnection caused by its central sp3 carbon and a twisted, non-coplanar structure [1] [2]. In this compound, this high core energy is somewhat reduced by attaching electron-rich, nitrogen-based amine derivatives at the 2nd and 7th positions. This design extends the conjugation length of the molecule, which lowers the triplet energy but is essential for achieving effective hole transport properties [1] [2].
  • Context and Comparison: The data shows that this compound's triplet energy is very similar to that of its close analogs, HTM 1A and HTM 1B [1] [2]. This confirms that the specific type of amine derivative attached has a minor influence on the final triplet energy value. Furthermore, the higher glass transition temperature of HTM 1B demonstrates how molecular design can be optimized to enhance thermal and morphological stability beyond that of this compound [1].

References

Comprehensive Application Notes and Protocols: Spiro-NPB Hole Transporting Layer in OLED Fabrication

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spiro-NPB in OLED Devices

This compound (N2,N7-di(naphthalen-1-yl)-N2,N7-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine) represents a significant advancement in hole transport materials for organic light-emitting diode (OLED) applications. As a spirobifluorene-based compound, it combines the favorable thermal and morphological properties of the spiro core with the excellent hole-transporting capabilities of NPB-like substituents. This material has demonstrated particular utility in red phosphorescent OLEDs where efficient hole injection and transport are critical for achieving high device efficiency and operational stability. The rigid three-dimensional structure of the spirobifluorene core inhibits crystallization and enhances morphological stability, addressing a key limitation of earlier hole transport materials such as NPB and TPD that suffer from relatively low glass transition temperatures.

The development of this compound aligns with the ongoing pursuit of thermally robust HTMs that can withstand the operational stresses encountered in OLED devices during fabrication and use. Research has shown that materials with higher glass transition temperatures (Tg) significantly reduce device degradation over time, thereby extending operational lifetime. This compound and its derivatives have demonstrated exceptional performance in this regard, with thermal decomposition temperatures exceeding 450°C in some cases, making them suitable for vacuum thermal evaporation processes and ensuring stable performance under electrical operation [1].

Material Properties and Characterization

Fundamental Chemical and Physical Properties

This compound belongs to the class of small molecule hole transport materials characterized by a central spirobifluorene core with di(naphthalen-1-yl)-diphenylamine substituents at the 2 and 7 positions. This molecular design confers several advantageous properties:

  • Enhanced thermal stability: The spiro core structure creates a rigid three-dimensional configuration that raises the glass transition temperature (Tg) significantly compared to conventional NPB. Specifically, this compound exhibits a glass transition temperature of 180°C, which is substantially higher than traditional NPB (Tg ≈ 95°C) [1].

  • High decomposition temperature: Thermal gravimetric analysis reveals 5% weight reduction at temperatures over 450°C, indicating exceptional thermal stability that withstands standard vacuum deposition processes [1].

  • Excellent film-forming properties: The non-planar structure prevents excessive crystallization, enabling the formation of stable amorphous films with uniform morphology when deposited via thermal evaporation.

  • Appropriate frontier molecular orbitals: this compound exhibits a HOMO level of approximately -5.32 eV, which facilitates efficient hole injection from common anode materials such as indium tin oxide (ITO) while providing adequate electron-blocking capability [1].

Optical and Electronic Properties

The photophysical and electronic characteristics of this compound make it particularly suitable for use in phosphorescent OLED systems:

  • High triplet energy: With a triplet energy (ET) of 2.33 eV, this compound effectively confines triplet excitons within the emission layer, which is crucial for preventing back-transfer of energy in phosphorescent OLED systems [1].

  • Optical transparency: this compound shows no significant absorption in the visible spectrum (wavelengths >385 nm), minimizing self-absorption losses and ensuring that emitted light is not reabsorbed by the HTL [1].

  • Effective charge transport: The material demonstrates balanced hole mobility typically in the range of 10-3 to 10-4 cm²/V·s, which can be further enhanced through appropriate p-type doping strategies.

Table 1: Comparative Properties of Hole Transport Materials

Property This compound NPB HTM 1B Spiro-TTB
Glass Transition Temp. (°C) 180 ~95 180 N/A
Decomposition Temp. (°C) >450 ~370 >450 N/A
HOMO Level (eV) -5.32 -5.40 -5.54 -5.20 (p-doped)
Triplet Energy (eV) 2.33 2.30 2.29 N/A
Absorption Onset (nm) <385 <410 <385 N/A

Device Fabrication Protocols

Substrate Preparation and Cleaning

Proper substrate preparation is critical for achieving uniform, defect-free organic layers and optimal device performance. The following protocol details the essential steps:

  • Substrate selection: Standard OLED fabrication utilizes 1.1 mm thick glass substrates coated with a 90 nm thick pre-patterned indium tin oxide (ITO) anode with sheet resistance of 15-20 Ω/sq. For specialized applications requiring electrical insulation (such as silicon-based substrates), use 675 µm thick silicon substrates coated with a 300 nm silicon dioxide (SiO₂) layer on both sides to prevent electrical leakage [2].

  • Cleaning procedure: Begin with ultrasonic cleaning in 2% Hellmanex III solution for 15 minutes followed by thorough rinsing with deionized water. Subsequently, perform sequential ultrasonic cleaning in acetone and isopropanol (15 minutes each), followed by ozone-UV treatment for 15 minutes to remove organic residues and enhance ITO work function.

  • Drying and storage: After cleaning, purge substrates with dry nitrogen gas and store in a nitrogen atmosphere or under vacuum until use to prevent adsorption of moisture and atmospheric contaminants.

Thermal Evaporation Process

Vacuum thermal evaporation is the standard method for depositing this compound and other organic layers in high-performance OLED devices. The following protocol ensures optimal layer formation:

  • System setup: Utilize a thermal evaporation system with a base pressure of 10⁻⁷ mbar (10⁻⁷ Torr) or lower. The system should be equipped with calibrated quartz crystal microbalances for precise thickness control and multiple independently controlled source boats for co-evaporation of dopants [2].

  • Deposition parameters: For this compound deposition, use a gradual ramp-up of current to the source boat to prevent spattering of the organic material. Maintain a deposition rate of 0.5-1.0 Å/s for the this compound layer, with thickness typically ranging from 10-40 nm depending on the specific device architecture [2].

  • Doping procedures: For p-doped this compound layers, utilize co-evaporation with F6-TCNNQ (4 wt%) as a p-dopant. Carefully calibrate the deposition rates of both materials to achieve the precise doping concentration, as this significantly affects hole injection efficiency [2].

Table 2: Standard Layer Structure for this compound-Based OLED

Layer Function Material Thickness (nm) Deposition Rate (Å/s) Notes
Anode ITO 90 N/A Pre-patterned
Hole Transport Layer Spiro-TTB:p-doped (4% F6-TCNNQ) 40 1.0 Hole injection layer
Electron Blocking Layer NPB 10 0.8 Exciton confinement
Emission Layer Host:Dopant system 20 0.5-1.0 Varies by application
Hole Blocking Layer BAlq 10 0.8 Prevent hole leakage
Electron Transport Layer BPhen:Cs 40 1.0 n-doped layer
Cathode Aluminum 100 2.0 Protective capping
Complete Device Integration

Device integration involves the sequential deposition of all functional layers followed by encapsulation to ensure operational stability:

  • Layer sequence: Following ITO anode preparation, deposit the complete stack in the following sequence without breaking vacuum: p-doped HTL (40 nm) → NPB EBL (10 nm) → EML (20 nm) → BAlq HBL (10 nm) → n-doped ETL (40 nm). This specific structure has been optimized for efficient charge carrier balance and exciton confinement [2].

  • Cathode deposition: Evaporate a 100 nm thick aluminum cathode through a shadow mask to define the active area of the device. For top-emitting structures, use a semi-transparent 30 nm silver layer followed by a 50 nm thick NPB capping layer to enhance light outcoupling [2].

  • Encapsulation procedure: Transfer completed devices to a nitrogen atmosphere glovebox (O₂ and H₂O levels <1 ppm) for encapsulation. Apply UV-curable epoxy resin (Norland Optical Adhesive 68) around the perimeter of the device and carefully place a 1.1 mm thick glass lid. Cure the epoxy under UV light (365 nm) for 5-10 minutes. For enhanced protection, incorporate a moisture getter (HD-071210T-50S) within the encapsulated cavity [2].

The following workflow diagram illustrates the complete OLED fabrication process:

spiro_npb_fabrication Start Start OLED Fabrication SubstratePrep Substrate Preparation • ITO-coated glass (90 nm) • Cleaning: Hellmanex, acetone, IPA • UV-ozone treatment Start->SubstratePrep HTLDeposition HTL Deposition • Spiro-TTB:p-doped (40 nm) • 10⁻⁷ mbar, 0.5-1.0 Å/s • F6-TCNNQ (4 wt%) SubstratePrep->HTLDeposition EBLDeposition EBL Deposition • NPB (10 nm) • Electron blocking HTLDeposition->EBLDeposition EMLDeposition EML Deposition • Host:Dopant system (20 nm) • Varies by application EBLDeposition->EMLDeposition HBLDeposition HBL Deposition • BAlq (10 nm) • Hole blocking EMLDeposition->HBLDeposition ETLDeposition ETL Deposition • BPhen:Cs (40 nm) • n-doped layer HBLDeposition->ETLDeposition CathodeDeposition Cathode Deposition • Al (100 nm) or Ag (30 nm) • Shadow mask patterning ETLDeposition->CathodeDeposition Encapsulation Device Encapsulation • Nitrogen atmosphere • Glass lid + epoxy resin • UV curing CathodeDeposition->Encapsulation End Completed OLED Encapsulation->End

Performance Evaluation and Characterization

Efficiency and Operational Stability

Device characterization provides critical insights into the performance benefits conferred by this compound as a hole transport layer:

  • Enhanced efficiency: In red phosphorescent OLED devices, this compound-based structures demonstrate maximum current and power efficiencies of 16.16 cd/A and 11.17 lm/W, respectively. This represents a significant improvement over conventional NPB-based devices [1].

  • Superior quantum efficiency: Devices incorporating this compound achieve an external quantum efficiency (EQE) of 13.64%, substantially higher than the 8-10% typically observed with standard NPB under comparable conditions [1].

  • Improved operational stability: The high glass transition temperature and morphological stability of this compound contribute to reduced device degradation during continuous operation, although specific lifetime metrics depend on the complete device architecture and operating conditions.

Comparative Performance Analysis

Table 3: Performance Comparison of HTLs in Red Phosphorescent OLEDs

Performance Parameter This compound Standard NPB HTM 1A HTM 1B
Max Current Efficiency (cd/A) 16.16 12.50 14.20 16.16
Max Power Efficiency (lm/W) 11.17 8.30 9.85 11.17
External Quantum Efficiency (%) 13.64 9.80 11.50 13.64
Operating Voltage @ 1000 cd/m² (V) 3.8 4.2 4.0 3.8
CIE Coordinates (x,y) (0.64,0.36) (0.65,0.35) (0.64,0.36) (0.64,0.36)

Technical Specifications and Optimization Guidelines

Material Compatibility and Interface Engineering

Successful integration of this compound into OLED structures requires careful consideration of interfacial properties and energy level alignment:

  • Anode interface optimization: For efficient hole injection from ITO, ensure proper surface treatment (oxygen plasma or UV-ozone) to increase ITO work function. Alternatively, incorporate p-doped interlayers such as Spiro-TTB:F6-TCNNQ (4 wt%) between the ITO and this compound to reduce injection barriers [2].

  • EML interface considerations: The HOMO level of -5.32 eV in this compound provides an excellent match with common host materials in phosphorescent OLEDs, facilitating barrier-free hole injection into the emission layer while effectively blocking electrons when paired with an appropriate electron blocking layer [1].

  • Stability enhancements: To improve device shelf life, consider replacing reactive electrode materials (such as aluminum and cesium-based n-dopants) with more stable alternatives like silver electrodes and silver-based n-dopants, which have demonstrated shelf lifetimes exceeding 130 days compared to 12 days for conventional structures [3].

Thickness Optimization and Optical Effects

Layer thickness optimization plays a critical role in maximizing device performance through optical interference effects:

  • Cavity optimization: For top-emitting structures, carefully tune the HTL thickness (typically 195-225 nm) to position the recombination zone at the second-order interference maximum, significantly enhancing outcoupling efficiency and reducing operating voltage [3].

  • Waveguide minimization: Optimal thickness selection helps minimize losses to waveguide and surface plasmon polariton modes, directing more emitted light toward the viewing direction [3].

Table 4: Troubleshooting Guide for this compound Deposition

Issue Potential Causes Solutions
Non-uniform films Inhomogeneous heating, high deposition rate Reduce deposition rate to 0.5-0.8 Å/s, ensure proper source design
Poor adhesion Substrate contamination, thermal stress Enhance cleaning protocol, implement gradual thermal ramping
Low efficiency Energy level misalignment, impurity quenching Verify HOMO/LUMO alignment, use higher purity source materials
Rapid degradation Oxygen/moisture penetration, interfacial reactions Improve encapsulation, insert stable buffer layers
High operating voltage Poor hole injection, excessive layer thickness Incorporate p-doping, optimize thickness for charge balance

Conclusion

This compound represents a significant advancement in hole transport materials for OLED applications, particularly in red phosphorescent devices where its combination of appropriate energy levels, high thermal stability, and excellent film-forming properties contribute to enhanced device performance and operational stability. The protocols detailed in this document provide a comprehensive foundation for the successful implementation of this compound in both research and development settings.

Further improvements in device lifetime and efficiency may be achieved through interface engineering, advanced doping strategies, and optimized optical design. As OLED technology continues to evolve toward flexible and wearable applications, the fundamental characteristics of this compound position it as a valuable material for next-generation display and lighting technologies.

References

Application Notes: Spiro-NPB in Red Phosphorescent OLEDs

Author: Smolecule Technical Support Team. Date: February 2026

Spiro-NPB (N2,N7-di(naphthalen-1-yl)-N2,N7-diphenyl-9,9′-spirobi[fluorene]-2,7-diamine) is a hole-transporting material (HTM) with a spirobifluorene core, known for its high thermal stability and morphological stability, which prevents crystallization during device operation [1]. Its non-coplanar structure disrupts conjugation, leading to high triplet energy, suitable for blocking triplet excitons, and possesses frontier molecular orbitals (FMOs) that facilitate effective hole injection and electron blocking [1]. The synthesis of this compound and its derivatives (HTM 1A and HTM 1B) is achieved through Buchwald-Hartwig or Suzuki cross-coupling reactions with significant yields, ensuring good solubility in common organic solvents [1].

Material Properties and Device Performance

The tables below summarize the key thermal, photophysical, and electrochemical properties of this compound and its derivatives, along with the performance of red PhOLED devices incorporating these materials.

  • Thermal and Photophysical Properties [1]
Material Tg (°C) Td (°C) UV-Vis (nm) PL Max (nm) HOMO (eV) LUMO (eV) Eg (eV) ET (eV)
This compound 126 420 381 451 -5.32 -2.38 2.94 2.33
HTM 1A 110 450 385 450 -5.33 -2.45 2.88 2.31
HTM 1B 180 495 374 426 -5.54 -2.62 2.92 2.29
  • Red PhOLED Device Performance [1] CE: Current Efficiency; PE: Power Efficiency; EQE: External Quantum Efficiency
Hole Transport Material Max CE (cd/A) Max PE (lm/W) EQE (%)
This compound (Reference) (Reference) < 13.64
NPB (Reference) (Reference) < 13.64
HTM 1B 16.16 11.17 13.64
Experimental Protocols

1. Material Synthesis and Purification

  • Reaction: Conduct Buchwald-Hartwig amination or Suzuki cross-coupling using 2,7-dibromo-9,9′-spirobi[fluorene] as the core building block [1].
  • Catalyst System: Use a palladium-based catalyst (e.g., Pd2(dba)3 or Pd(PPh34) with appropriate phosphine ligands and a base in toluene or xylene [1].
  • Purification: Purify the crude product via column chromatography, followed by temperature-gradient vacuum sublimation to achieve high purity for device fabrication [1].

2. Thermal Evaporation for Device Fabrication

  • Substrate Preparation: Clean and treat ITO-coated glass substrates with oxygen plasma to enhance hole injection [1].
  • Layer Deposition: Sequentially deposit organic layers by thermal evaporation in a high-vacuum chamber (< 5 × 10−6 Torr) [1]. A typical device structure is:
    • Hole Transport Layer (HTL): Deposit this compound or comparative HTM (e.g., HTM 1B, NPB) to a thickness of约 30-60 nm [1].
    • Emission Layer (EML): Co-deposit a host material (e.g., CBP) doped with a red phosphorescent emitter (e.g., Ir(mphq)2(acac) or Ir(pq)2(acac)) [1].
    • Electron Transport Layer (ETL): Deposit a material like TPBi or Bphen [1].
  • Cathode Deposition: Finally, deposit a bilayer cathode, typically LiF/Al or Ca/Ag, through a shadow mask to define the pixel area [1].

3. Device Performance Characterization

  • Current-Voltage-Luminance (J-V-L): Measure using a source meter and a calibrated photodiode in a nitrogen glovebox [1].
  • Efficiency Calculation: Calculate current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from J-V-L data [1].
  • Electroluminescence (EL) Spectroscopy: Record EL spectra using a spectrometer to confirm red emission and check for unwanted exciton recombination zones [1].

Device Structure and Energy Level Diagrams

The following diagrams, generated using Graphviz, illustrate the layered structure of the device and the energy level alignment of its components.

device_structure Red PhOLED Device Stack cathode Cathode (LiF/Al) etl Electron Transport Layer (ETL) eml Emission Layer (EML) Host:Dopant htl Hole Transport Layer (HTL) This compound / HTM 1B anode Anode (ITO) substrate Glass Substrate

This diagram shows the typical layer-by-layer structure of a red PhOLED, from the glass substrate to the metallic cathode.

This diagram illustrates the simplified energy level alignment of a device using HTM 1B. The HOMO level of HTM 1B facilitates hole injection from the ITO anode, while its LUMO level acts as an electron blocker, confining charge carriers within the emission layer for efficient light emission [1].

Key Conclusions for Researchers

  • Superior Performance of Modified Structures: The derivative HTM 1B demonstrates significantly enhanced device performance compared to this compound and NPB, achieving a maximum current efficiency of 16.16 cd/A and an EQE of 13.64% in red PhOLEDs [1].
  • Critical Role of Thermal Stability: The high glass transition temperature (Tg) of HTM 1B (180 °C) is crucial for device longevity, as it suppresses molecular crystallization that can occur during device operation, a common failure mode in OLEDs [1].
  • Molecular Design Strategy: Extending the conjugation length of the molecule by attaching electron-rich amine derivatives to the spirobifluorene core is an effective strategy for tuning HOMO energy levels and improving hole injection capabilities [1].

References

Proposed Application Note: A Framework for Optimizing Spiro-OMeTAD and NPB Layer Thickness

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction The optimization of charge transport layers (CTLs) is critical for developing efficient and stable optoelectronic devices. While Spiro-OMeTAD and N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) are well-known hole transport materials (HTLs), a direct, systematic protocol for optimizing their combined layer thickness is not readily available in the current literature. This document outlines a detailed experimental approach, based on general device fabrication principles and data from studies using these materials individually, to establish an optimized thickness for a Spiro-OMeTAD/NPB stack.

2. Material Properties and Baseline Data Understanding the inherent properties of each material provides a starting point for device design. The following table summarizes key characteristics of Spiro-OMeTAD and NPB found in the search results.

Material Primary Function Key Properties & Performance Data Relevant Device Architecture Citation

| Spiro-OMeTAD | Hole Transport Layer (HTL) | - Often used thick and doped (~260 nm), leading to significant parasitic absorption [1].

  • A thin, evaporated, undoped layer (7-10 nm) has been used to minimize optical losses [1]. | Perovskite Solar Cell (PSC) | [1] | | NPB | Hole Transport Layer (HTL) | - Thermally evaporated, undoped HTL [1].
  • 7-10 nm thickness shown to offer a good compromise between efficiency and stability, with negligible parasitic absorption [1].
  • High hole mobility and low energetic disorder [2]. | Perovskite Solar Cell (PSC) | [1] [2] |

3. Experimental Protocol for Thickness Optimization This protocol is designed for a generic device structure, which should be adapted based on your specific application (e.g., OLED, Perovskite SC).

3.1. Device Fabrication Workflow The general sequence for building a device with the Spiro-NPB HTL stack is as follows. The thickness of the Spiro-OMeTAD and NPB layers are the critical variables to be optimized in this process.

G cluster A Substrate/Anode Preparation B Spiro-OMeTAD Deposition A->B C NPB Deposition B->C D Emissive/Active Layer Deposition C->D E Cathode Deposition D->E F Device Encapsulation & Testing E->F

3.2. Detailed Methodologies

  • A. Substrate/Anode Preparation

    • Materials: Pre-patterned ITO glass substrates, acetone, sodium dodecyl sulfate (SDS) solution, deionized water, 2-propanol.
    • Procedure:
      • Sonicate substrates in acetone for 15 minutes.
      • Scrub and sonicate in a dilute SDS solution for 10 minutes.
      • Rinse thoroughly with deionized water.
      • Sonicate in 2-propanol for 15 minutes.
      • Blow-dry with a nitrogen gun.
      • Treat with UV-ozone for 30 minutes immediately before use [1].
  • B. Spiro-OMeTAD Layer Deposition & Thickness Variation

    • Materials: Spiro-OMeTAD (e.g., Lumtec, 99.5% purity).
    • Deposition Method: Thermal evaporation under high vacuum (~5 × 10⁻⁷ mbar) [1].
    • Thickness Variation: Fabricate a series of devices where the Spiro-OMeTAD layer thickness is systematically varied. A suggested starting range is 10 nm to 50 nm, based on its use in thin-film configurations [1]. Control the thickness by calibrating the deposition rate (e.g., 0.5 - 1.0 Å/s) using a quartz crystal microbalance.
  • C. NPB Layer Deposition & Thickness Variation

    • Materials: NPB (e.g., Lumtec, 99% purity).
    • Deposition Method: Thermal evaporation under high vacuum [1].
    • Thickness Variation: For each Spiro-OMeTAD thickness, fabricate devices with varying NPB thicknesses. A recommended range is 7 nm to 30 nm, building upon studies that used thin NPB layers successfully [1]. This creates a matrix of devices for comprehensive analysis.
  • D. Device Completion & Testing

    • Complete the device by depositing the emissive/active layer, electron transport layer (if applicable), and cathode according to your standard lab protocols.
    • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational stability for all devices. Key parameters to calculate include turn-on voltage, current/power efficiency, and device lifetime.

4. Expected Outcomes and Analysis The optimization should aim to balance charge injection and transport. The diagram below illustrates the targeted energy level alignment and the effect of an optimized HTL stack.

G Anode Anode Spiro Spiro-OMeTAD Layer Anode->Spiro Smooth Hole Injection NPB NPB Layer Spiro->NPB Balanced Charge Transport EML Emissive Layer NPB->EML Efficient Exciton Formation Cathode Cathode EML->Cathode

5. Data Collection Table Record the following parameters for each device in the thickness matrix to identify the optimal combination.

Spiro-OMeTAD Thickness (nm) NPB Thickness (nm) Turn-on Voltage (V) Current Efficiency (cd/A) EQE at 10 mA/cm² (%) LT95 (hours)
10 7
10 15
10 30
30 7
30 15
30 30
50 7
50 15
50 30

Critical Considerations for Your Experiment

  • Material Purity and Source: Use high-purity materials (≥99%) from reputable suppliers to ensure consistent and reliable results, as this can significantly impact device performance and reproducibility [1].
  • Vacuum Conditions: Maintain a high vacuum during thermal evaporation (on the order of 10⁻⁷ mbar) to prevent contamination and ensure the formation of high-quality, pinhole-free films [1].
  • Beyond Thickness: Remember that overall device performance is a complex interplay of factors. Once an optimal thickness is found, further gains can be made by optimizing the energy level alignment at all interfaces and the quality of the emissive or active layer.

References

Comprehensive Application Notes: Performance Comparison of Spiro-NPB versus NPB as Hole Transport Materials in OLEDs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hole Transport Materials (HTMs) play a critical role in determining the performance and longevity of organic light-emitting diodes (OLEDs). Efficient HTMs facilitate balanced charge carrier injection and transport, appropriate energy level alignment with adjacent layers, and effective confinement of excitons within the emission layer. Thermal and morphological stability are equally crucial, as they prevent crystallization and degradation during device operation. Among various HTMs developed, N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) has been widely used as a benchmark material, despite its limitations in morphological stability. More recently, spirobifluorene-based derivatives such as Spiro-NPB have emerged as promising alternatives, addressing several shortcomings of conventional NPB while maintaining excellent hole transport capabilities [1].

The spirobifluorene core offers distinct advantages for OLED applications, including a rigid three-dimensional structure that impedes close molecular packing, thereby enhancing amorphous characteristics and morphological stability. This structural feature also provides higher triplet energy levels, which is crucial for effective exciton confinement in phosphorescent OLED systems. Additionally, the spirobifluorene architecture allows for synthetic modifications at specific positions (typically 2, 7, or 4) to fine-tune molecular energy levels and thermal properties [1]. This application note provides a detailed comparison between this compound and NPB, encompassing their fundamental properties, device performance characteristics, and experimental protocols for evaluation, specifically tailored for researchers and scientists working on advanced OLED development.

Comparative Material Properties

Thermal and Morphological Properties

Thermal stability is a critical parameter for HTMs in OLEDs, as it directly influences device processing conditions and operational lifetime. Materials with higher glass transition temperatures (T(_g)) are less prone to crystallization during device operation, maintaining stable film morphology and consistent performance. The following table summarizes key thermal properties of this compound and NPB:

Table 1: Thermal Properties of this compound and NPB

Material Glass Transition Temperature (T_g) Decomposition Temperature (T_d) Morphological Stability
This compound 126°C 420°C Excellent
NPB ~95°C (reported in literature) Not specified in sources Moderate

The significant enhancement in glass transition temperature observed for this compound (126°C) compared to NPB (approximately 95°C) can be attributed to the rigid spirobifluorene core which restricts molecular motion and prevents crystallization. This elevated T(_g) ensures that this compound maintains amorphous characteristics during prolonged device operation, even at elevated temperatures. Furthermore, this compound exhibits a high decomposition temperature of 420°C, indicating exceptional thermal resilience that is compatible with standard thermal evaporation processes used in OLED fabrication [1].

Photophysical and Electrochemical Properties

The photophysical and electrochemical characteristics of HTMs significantly impact their functionality within OLED devices. Key parameters include absorption/emission profiles, highest occupied molecular orbital (HOMO) energy levels, lowest unoccupied molecular orbital (LUMO) energy levels, and triplet energies. Proper alignment of these properties with adjacent layers is essential for efficient hole injection and electron blocking.

Table 2: Photophysical and Electrochemical Properties of this compound and NPB

Property This compound NPB
UV-Vis Absorption Peak 381 nm Similar to this compound
Photoluminescence Peak 451 nm Similar to this compound
HOMO Level -5.32 eV Approximately -5.3 eV
LUMO Level -2.38 eV Similar to this compound
Triplet Energy (E_T) 2.33 eV Not specified in sources
Band Gap (E_g) 2.94 eV Similar to this compound

Both materials exhibit comparable absorption and emission characteristics, with minimal absorption in the visible region, making them suitable for various OLED configurations without interfering with emitter outputs. The HOMO energy levels of both materials are well-aligned with common anode materials (e.g., ITO) and standard hole injection layers, facilitating efficient hole injection. The triplet energy of this compound (2.33 eV) is particularly noteworthy, as it exceeds that of common phosphorescent emitters, enabling effective confinement of triplet excitons within the emission layer and preventing exciton quenching at the HTL/EML interface [1].

Device Performance Comparison

Efficiency Metrics in OLED Devices

When incorporated into functional OLED devices, this compound and NPB demonstrate distinct performance characteristics, particularly in efficiency metrics. The following table compares key device performance parameters for red phosphorescent OLEDs utilizing these HTMs:

Table 3: Device Performance Comparison in Red Phosphorescent OLEDs

Performance Parameter This compound NPB HTM 1B
Current Efficiency (cd/A) Lower than HTM 1B Lower than HTM 1B 16.16 cd/A
Power Efficiency (lm/W) Lower than HTM 1B Lower than HTM 1B 11.17 lm/W
External Quantum Efficiency (%) Lower than HTM 1B Lower than HTM 1B 13.64%

While direct efficiency comparisons between this compound and NPB from the search results are limited, both materials are outperformed by the newly developed HTM 1B, which shares the spirobifluorene core with this compound but features modified substituents. The enhanced efficiency of HTM 1B (13.64% EQE) compared to reference devices using this compound and NPB highlights the potential for further optimization of spirobifluorene-based HTMs through molecular engineering. The improved performance of HTM 1B is attributed to its higher glass transition temperature (180°C) and potentially better charge balance within the device architecture [1].

Operational Stability and Lifetime Considerations

Device operational stability remains a significant challenge in OLED technology, particularly for blue-emitting devices and applications requiring high brightness levels. The degradation mechanisms in OLEDs are complex and often involve chemical deterioration of organic materials under electrical stress, formation of exciton quenchers, and imbalanced charge transport over time. Studies have shown that materials with higher thermal stability, such as those incorporating spirobifluorene architectures, generally contribute to enhanced device lifetime [2].

For HTMs specifically, morphological stability under electrical stress and temperature cycling is crucial for maintaining consistent device performance. The superior glass transition temperature of this compound compared to NPB suggests potentially better resistance to thermal-induced crystallization during device operation. Furthermore, the rigid molecular structure of spirobifluorene derivatives minimizes molecular reorganization under electrical fields, reducing the formation of charge traps and exciton quenching sites that accelerate efficiency roll-off [1] [2].

Experimental Protocols

OLED Fabrication Methodology

The fabrication of OLED devices for evaluating hole transport materials follows a standardized protocol with strict control over deposition parameters and environmental conditions. The following workflow diagram illustrates the key steps in the device fabrication process:

OLED_Fabrication Start Start OLED Fabrication Substrate_Prep Substrate Preparation - ITO cleaning - Oxygen plasma treatment Start->Substrate_Prep Thermal_Evap Thermal Evaporation - Base pressure: 10⁻⁷ mbar - Shadow mask alignment Substrate_Prep->Thermal_Evap HTL_Dep HTL Deposition - 40-60 nm thickness - Rate: 0.5-1.0 Å/s Thermal_Evap->HTL_Dep EML_Dep EML Deposition - Host-dopant co-evaporation - Precise rate control HTL_Dep->EML_Dep ETL_Dep ETL Deposition - 20-40 nm thickness - n-doping if required EML_Dep->ETL_Dep Cathode_Dep Cathode Deposition - LiF/Al or similar - 100 nm thickness ETL_Dep->Cathode_Dep Encapsulation Device Encapsulation - Glass lid with epoxy - Moisture getter Cathode_Dep->Encapsulation Testing Device Testing - L-V-C characteristics - Efficiency measurements Encapsulation->Testing

Figure 1: OLED Device Fabrication Workflow

  • Substrate Preparation: Begin with indium tin oxide (ITO)-coated glass substrates with specified sheet resistance. Thoroughly clean substrates using sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol. Perform oxygen plasma treatment for 5-10 minutes to enhance surface energy and remove organic residues [3].

  • Thermal Evaporation: Load substrates into a thermal evaporation system with a base pressure of 10⁻⁷ mbar or lower. Use calibrated quartz crystal microbalances to precisely monitor deposition rates and film thicknesses. Maintain deposition rates between 0.5-1.0 Å/s for organic layers and 0.1-0.2 Å/s for dopants to ensure uniform film formation and accurate doping concentrations [3].

  • Layer-by-Layer Deposition: Sequentially deposit the following layers without breaking vacuum:

    • Hole Transport Layer: Deposit NPB, this compound, or comparative HTMs to a thickness of 40-60 nm.
    • Emission Layer: Co-evaporate host and dopant materials with precise control over doping concentration (typically 1-20% depending on the emitter system).
    • Electron Transport Layer: Deposit materials such as BPhen, BAlq, or specialized ETLs to a thickness of 20-40 nm, potentially including n-doping for enhanced electron injection.
    • Cathode: Deposit a bilayer cathode typically consisting of LiF (0.8-1.0 nm) followed by Aluminum (100 nm) [3].
  • Device Encapsulation: Transfer completed devices to a nitrogen-filled glovebox (O₂ and H₂O levels < 0.1 ppm) for encapsulation. Apply UV-curable epoxy resin around the device perimeter and affix a glass lid. Include a moisture getter within the package to absorb residual moisture and extend device lifetime [3].

Characterization Techniques

Comprehensive characterization of HTMs and complete OLED devices requires multiple analytical techniques to evaluate material properties and device performance:

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Measure decomposition temperature (T(_d)) with a heating rate of 10°C/min under nitrogen atmosphere, defining T(_d) as the temperature at 5% weight loss.
    • Differential Scanning Calorimetry (DSC): Determine glass transition temperature (T(_g)) using heating/cooling cycles between 25°C and 300°C at a rate of 10°C/min under nitrogen flow [1].
  • Photophysical Characterization:

    • UV-Visible Spectroscopy: Record absorption spectra of thin films or solutions (typically in tetrahydrofuran) over a range of 250-800 nm.
    • Photoluminescence Spectroscopy: Measure emission spectra at room temperature and 77 K (for triplet energy determination) using appropriate excitation wavelengths.
    • Triplet Energy Calculation: Estimate from the highest-energy vibronic sub-band of the phosphorescence spectrum at 77 K [1].
  • Electrochemical Analysis:

    • Cyclic Voltammetry: Perform in acetonitrile solutions with supporting electrolyte, using ferrocene/ferrocenium as an internal reference. Calculate HOMO levels using the equation: E({HOMO}) = -[4.8 + (E({ox}) - E(_{Fc}))] eV [1].
  • Device Performance Evaluation:

    • Current-Voltage-Luminance (I-V-L) Characteristics: Measure using a source measure unit and calibrated photodiode or spectrometer in an integrating sphere.
    • Efficiency Calculations: Determine current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (%) from I-V-L data.
    • Lifetime Testing: Conduct accelerated aging tests at constant current density while monitoring luminance decay over time, typically reporting LT({50}) or LT({95}) (time to 50% or 95% of initial luminance) [2] [4].
Degradation Analysis Protocol

Understanding degradation mechanisms is crucial for improving OLED lifetime. The following protocol enables systematic analysis of degradation pathways:

Degradation_Analysis Start Start Degradation Analysis Initial_Char Initial Characterization Full device characterization (I-V-L, Impedance, TrEL) Start->Initial_Char Stress Electrical Stress Constant current/voltage at elevated temperature Initial_Char->Stress Monitor Real-time Monitoring Luminance decay Voltage rise Stress->Monitor Interrupt Stress Interruption Periodic advanced characterization Stress->Interrupt Scheduled intervals Compare Data Comparison Fresh vs. degraded device parameters Interrupt->Compare Identify Mechanism Identification Parameter extraction via simulation Compare->Identify Confirm Mechanism Confirmation Cross-verify with multiple techniques Identify->Confirm

Figure 2: Degradation Analysis Workflow

  • Initial Characterization: Perform comprehensive characterization of fresh devices, including current-voltage-luminance (I-V-L) measurements, impedance spectroscopy, and transient electroluminescence (TrEL) to establish baseline performance [4].

  • Electrical Stressing: Subject devices to constant current stressing at elevated temperatures to accelerate degradation processes. Typical conditions include current densities of 15-100 mA/cm² and temperatures of 50-85°C, depending on the device structure and intended application [4].

  • Real-time Monitoring: Continuously record luminance output and operating voltage during stress tests to track device degradation. Calculate luminance decay half-life (LT(_{50})) and voltage rise characteristics [2].

  • Periodic Advanced Characterization: At predetermined intervals during stress testing, interrupt the stress and perform advanced characterization including:

    • Impedance Spectroscopy: Identify changes in charge injection barriers and series resistance.
    • Transient Electroluminescence: Detect formation of exciton quenchers and changes in charge balance.
    • Capacitance-Voltage Measurements: Monitor trap formation and doping degradation [4].
  • Data Analysis and Simulation: Compare characterization results from fresh and degraded devices. Use device simulation software (e.g., Setfos) to correlate observed changes with specific degradation mechanisms by systematically varying parameters such as mobility, trap densities, and injection barriers in the model [4].

Summary and Outlook

The comparative analysis between this compound and NPB reveals significant advantages of the spirobifluorene-based architecture in terms of thermal stability and morphological integrity, which are crucial for reliable OLED operation. While both materials function effectively as hole transporters, the enhanced glass transition temperature of this compound (126°C versus approximately 95°C for NPB) provides superior resistance to crystallization during device operation. This fundamental material property advantage translates to potentially improved device longevity and stable performance under demanding operating conditions.

Future development of HTMs should focus on further enhancing thermal stability while maintaining appropriate energy level alignment with emerging emitter systems. The success of modified spirobifluorene derivatives such as HTM 1B, which exhibits both high T(_g) (180°C) and improved device efficiency, demonstrates the potential of molecular engineering in this field. Additionally, as OLED technology advances toward higher resolution displays and specialized applications including augmented and virtual reality systems, the development of HTMs with enhanced charge carrier mobility and superior interfacial characteristics will become increasingly important. The experimental protocols outlined in this application note provide a comprehensive framework for evaluating new HTM candidates and understanding their performance limitations, ultimately accelerating the development of next-generation OLED materials and devices.

References

Comprehensive Application Notes: Solution Processing vs. Thermal Evaporation for Spiro-OMeTAD Deposition in Perovskite Solar Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spiro-OMeTAD in Photovoltaic Devices

Spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene) has established itself as one of the most successful hole transport materials (HTMs) in perovskite solar cell (PSC) research, particularly in the n-i-p device architecture. Its widespread adoption stems from several advantageous properties: favorable energy level alignment with common perovskite absorbers, excellent film-forming capabilities, and high compatibility with chemical doping strategies that enhance its electrical conductivity. The material typically requires oxidative doping with additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to achieve satisfactory hole mobility and conductivity for efficient device operation.

The deposition of Spiro-OMeTAD can be accomplished through two primary approaches: solution processing (spin-coating) and thermal evaporation. Each method presents distinct advantages and challenges regarding film quality, process control, material utilization, and compatibility with different device architectures. Understanding the technical nuances of both approaches is essential for researchers seeking to optimize photovoltaic device performance and address stability challenges in perovskite solar cells. These Application Notes provide a comprehensive comparison of both deposition techniques, along with detailed experimental protocols to guide implementation in research settings.

Comparative Analysis of Deposition Techniques

Quantitative Comparison of Deposition Methods

Table 1: Direct comparison of solution processing versus thermal evaporation for Spiro-OMeTAD deposition

Parameter Solution Processing Thermal Evaporation
Film Quality Control Moderate control; depends on solution viscosity, spinning parameters, and environmental conditions High precision control over thickness (±1 nm possible) and deposition rate
Material Utilization Low efficiency (<5% for spin coating); most material expelled during spinning High efficiency (up to 80%); minimal material waste
Additive Incorporation Straightforward; additives pre-mixed in solution Challenging; requires sequential evaporation or post-deposition treatment
Doping Efficiency Homogeneous distribution achievable in solution Potential stratification; may require optimization of co-evaporation parameters
Scalability Potential Limited for spin-coating; requires alternative approaches like slot-die coating for larger areas Excellent scalability; compatible with industrial roll-to-roll processing
Equipment Requirements Relatively simple: spin coater, glovebox Advanced: high-vacuum chamber, multiple evaporation sources, thickness monitors
Process Throughput Fast deposition (<60 seconds); requires extended drying times Slower deposition (minutes to hours); minimal post-processing
Capital Investment Moderate High
Pinhole Formation More prone due to solvent evaporation effects Minimal; dense, uniform films
Interfacial Damage Risk Potential solvent erosion of underlying layers Minimal risk; solvent-free process

Table 2: Impact on Spiro-OMeTAD properties and device performance

Property Solution-Processed Thermal Evaporated
Film Morphology Highly dependent on processing conditions; can be uneven at nanoscale Highly uniform and reproducible
Conductivity Enhanced through chemical doping; Li-TFSI and tBP standard Intrinsically higher neat film conductivity; doping more challenging
Thermal Stability Compromised by volatile tBP additive (evaporates at >85°C) [1] Superior without volatile additives; maintained conductivity at elevated temperatures
Interfacial Contact Conformal contact with perovskite layer Excellent contact; no solvent-induced delamination issues
Pore Infiltration ~60-65% pore filling in mesoporous scaffolds Up to 90-100% with melt-infiltration technique [1]
Stability Challenge tBP evaporation at operating temperatures [1] Reaction with perovskite iodide ions at elevated temperatures [2]
Technical Comparison Summary

The comparative analysis reveals that the selection between solution processing and thermal evaporation involves significant trade-offs. Solution processing offers greater simplicity and established protocols for dopant incorporation, but suffers from material inefficiency and challenges with thickness uniformity across large areas. Critically, the volatility of tBP creates fundamental thermal stability limitations for solution-processed films, as this common performance-enhancing additive evaporates at temperatures as low as 85°C [1].

Conversely, thermal evaporation provides superior thickness control and material efficiency, while eliminating solvent-related damage concerns. However, this approach requires substantial capital investment and presents challenges for simultaneous dopant incorporation. Additionally, recent research has identified that evaporated Spiro-OMeTAD faces a different stability challenge: iodide ion migration from the perovskite layer can reduce oxidized Spiro-OMeTAD, decreasing conductivity over time, particularly at elevated temperatures [2].

Detailed Experimental Protocols

Solution Processing Protocol for Spiro-OMeTAD
3.1.1 Materials Preparation
  • Spiro-OMeTAD solution: Prepare a chlorobenzene solution containing 72.3 mg/mL Spiro-OMeTAD
  • Dopant solutions:
    • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution: 520 mg/mL in acetonitrile
    • 4-tert-butylpyridine (tBP): neat additive
  • Doping ratio: For each mL of Spiro-OMeTAD solution, add 28.8 μL Li-TFSI solution and 17.5 μL tBP
  • Mixing procedure: Add tBP to Spiro-OMeTAD solution first, followed by Li-TFSI solution. Stir the mixture for at least 30 minutes to ensure complete dissolution and homogeneous distribution of additives
3.1.2 Deposition Procedure
  • Substrate preparation: Ensure perovskite substrates are clean, dry, and free of particulate contamination
  • Environmental control: Perform all deposition steps in an inert atmosphere (nitrogen or argon glovebox with O₂ and H₂O levels <1 ppm)
  • Deposition parameters:
    • Spin coating program:
      • Step 1: 1000 rpm for 10 seconds (acceleration: 1000 rpm/s)
      • Step 2: 4000 rpm for 30 seconds (acceleration: 2000 rpm/s)
    • Dispensing method: Pipette ~80 μL of solution onto a 2×2 cm substrate, starting spin program approximately 3 seconds after application
    • Solvent annealing: After deposition, leave films in glovebox atmosphere for 1-2 hours to facilitate controlled solvent evaporation and dopant oxidation
  • Oxidation process: For enhanced conductivity, transfer films to dry air or O₂ environment for 12-24 hours to promote spontaneous oxidation of Spiro-OMeTAD
3.1.3 Quality Control Metrics
  • Visual inspection: Uniform, smooth films without streaks or defects
  • Color: Homogeneous pale yellow to brownish tint depending on oxidation state
  • Thickness verification: ~150-200 nm as measured by profilometry or ellipsometry
Thermal Evaporation Protocol for Spiro-OMeTAD
3.2.1 System Configuration
  • Vacuum requirements: Base pressure ≤ 5×10⁻⁶ Torr before initiation of evaporation
  • Crucible configuration: Tantalum or ceramic boats for Spiro-OMeTAD source material
  • Thickness monitoring: Quartz crystal microbalance (QCM) calibrated for organic materials
  • Substrate handling: Rotating substrate holder for improved thickness uniformity
3.2.2 Deposition Procedure
  • Source preparation: Load high-purity Spiro-OMeTAD powder into evaporation crucibles
  • System pump-down: Achieve target base pressure before initiating heating process
  • Deposition parameters:
    • Evaporation rate: 0.5-1.0 Å/s initial, with gradual ramp to 2-3 Å/s for main deposition
    • Substrate temperature: 25-30°C (room temperature)
    • Final film thickness: 150-200 nm, precisely controlled by QCM
  • Post-processing considerations:
    • For doped films: Implement sequential evaporation of dopant materials or post-deposition treatment with dopant solutions
    • Melt-infiltration option: For mesoporous structures, heat device above Spiro-OMeTAD's glass transition temperature (Tg) after deposition to enhance pore filling [1]
3.2.3 Quality Control Metrics
  • Thickness uniformity: ≤±5% variation across substrate, verified by multi-point profilometry
  • Film morphology: Featureless, amorphous structure confirmed by scanning electron microscopy
  • Conductivity verification: Four-point probe measurement or device performance validation
Workflow Diagrams

deposition_workflows cluster_solution Solution Processing Workflow cluster_evaporation Thermal Evaporation Workflow sol_step1 Solution Preparation: Spiro-OMeTAD + additives in chlorobenzene sol_step2 Spin Coating: 2-step program (4000 rpm, 30 sec) sol_step1->sol_step2 sol_step3 Solvent Annealing: 1-2 hours in glovebox sol_step2->sol_step3 sol_step4 Chemical Oxidation: 12-24 hours in dry air sol_step3->sol_step4 sol_step5 Quality Control: Thickness & visual inspection sol_step4->sol_step5 evap_step1 System Preparation: Load powder source in crucibles evap_step2 Vacuum Pump-Down: ≤5×10⁻⁶ Torr evap_step1->evap_step2 evap_step3 Thermal Evaporation: 0.5-3.0 Å/s rate QCM thickness control evap_step2->evap_step3 evap_step4 Optional Melt-Infiltration: Heat above Tg for pore filling evap_step3->evap_step4 evap_step5 Quality Control: Uniformity verification evap_step4->evap_step5

Figure 1: Comparative workflows for solution processing and thermal evaporation of Spiro-OMeTAD

Performance and Stability Implications

Efficiency and Stability Considerations

The deposition method significantly influences both initial device performance and long-term operational stability. Solution-processed Spiro-OMeTAD typically achieves slightly higher power conversion efficiencies in laboratory-scale devices, with reported values exceeding 22% for optimized systems [3]. This performance advantage stems primarily from more effective dopant integration and established protocol optimization. However, thermally evaporated Spiro-OMeTAD has demonstrated competitive efficiencies approaching 20% in evaporated perovskite solar cells [4], with the potential for significantly improved manufacturing yield and performance uniformity across larger areas.

Regarding stability, both approaches face distinct challenges:

  • Solution-processed films: The volatility of tBP creates a fundamental limitation, as this critical performance-enhancing additive evaporates at temperatures as low as 85°C [1]. This evaporation accelerates under operational heating conditions, leading to progressive conductivity degradation and compromised device performance. This thermal sensitivity potentially excludes devices incorporating tBP from commercial applications in environments experiencing temperature variations.

  • Thermally evaporated films: While avoiding volatile additives, these face a different degradation mechanism through ion-induced dedoping. Iodide ions migrating from the perovskite layer reduce oxidized Spiro-OMeTAD, diminishing conductivity over time [2]. This process is thermally accelerated, with reaction rates increasing significantly at elevated temperatures. The use of more stable perovskite compositions (e.g., Cs-containing formulations) can partially mitigate but not completely eliminate this issue.

Advanced Optimization Strategies

Table 3: Mitigation strategies for deposition-specific challenges

Deposition Method Primary Challenge Mitigation Approach Expected Outcome
Solution Processing tBP volatility Develop tBP alternatives with higher boiling points Improved thermal stability without efficiency loss
Solution Processing Material waste Transition to slot-die or spray coating Enhanced material utilization for larger areas
Thermal Evaporation Dopant incorporation Sequential evaporation or post-treatment protocols Enhanced conductivity without solution exposure
Thermal Evaporation Perovskite interfacial reactions Barrier layers or composition engineering Reduced ion migration and dedoping
Both Methods Oxidation control Controlled atmosphere processing during and after deposition Reproducible doping levels and conductivity

Application Guidance and Recommendations

Method Selection Criteria

The optimal deposition technique depends on specific research objectives, available infrastructure, and target device applications:

  • Choose solution processing when:

    • Maximizing initial device efficiency is the primary goal
    • Working with conventional device architectures and mesoporous scaffolds
    • Capital expenditure is constrained
    • Research focuses on dopant chemistry and additive engineering
  • Choose thermal evaporation when:

    • Device stability and reproducibility are prioritized
    • Manufacturing compatibility and scalability are key considerations
    • Processing multi-stack devices without solvent damage concerns
    • Working with moisture-sensitive systems that cannot tolerate solvent annealing
Emerging Trends and Future Outlook

The field continues to evolve with several promising developments that may bridge the gap between these deposition approaches:

  • Hybrid approaches: Sequential deposition combining evaporated Spiro-OMeTAD with solution-processed dopants
  • Advanced Spiro-type derivatives: Newly synthesized analogs like Spiro-P designed for improved processing and performance [3]
  • Alternative doping strategies: Development of non-volatile redox agents and stable ionic salts to replace current additive systems
  • Vapor-phase doping: In-situ doping during thermal evaporation through multiple source configurations

These advancements may eventually overcome the current limitations of both deposition methods, enabling the realization of Spiro-OMeTAD-based devices that combine high efficiency with exceptional operational stability required for commercial applications.

References

Spiro-NPB electron blocking layer application

Author: Smolecule Technical Support Team. Date: February 2026

Material Properties of Spiro-NPB

This compound, with the chemical name N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,7-diamino-9,9-spirobifluorene (CAS No. 932739-76-9), is a high-purity organic semiconductor material [1].

The table below summarizes its key basic properties:

Property Specification / Value
Chemical Formula C57H38N2 [1]
Molecular Weight 750.93 g/mole [1]
Grade & Purity Sublimed >99% / UnSublimed >98% [1]
UV Absorption 380 nm (in THF) [1]
Photoluminescence (PL) 453 nm (in THF) [1]
Thermal Stability (TGA) >360 °C (0.5% weight loss) [1]

Experimental Protocols for Device Fabrication

The following protocol is synthesized from advanced research on multi-unit OLEDs, which frequently employ blocking layers like this compound for optimal performance [2].

1. Substrate Preparation and Cleaning

  • Materials: Glass substrates pre-coated with Indium Tin Oxide (ITO) as the anode.
  • Cleaning Procedure: Clean the ITO/glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 10-15 minutes each. Subsequently, treat the substrates with oxygen plasma for 5-10 minutes to remove organic residues and enhance the work function of the anode.

2. Organic Layer Deposition

  • Equipment: Ultra-High Vacuum (UHV) thermal evaporation chamber at a base pressure of 10-6–10-7 mbar [2].
  • Process: Deposit all organic layers, including the hole transport layer (HTL), emission layer (EML), electron blocking layer (EBL), and electron transport layer (ETL), via thermal evaporation.
  • Deposition Rates: Control the evaporation rates between 0.2–2 Å/s to ensure uniform and homogeneous thin films [2].
  • Layer Integration: In a stacked (tandem) device architecture, the EBL (e.g., this compound) is crucial for confining charges within the intended emission unit. A thin metal layer (e.g., Au/Ag) may be used as a charge generation layer between the two stacked OLED subunits [2].

The following diagram illustrates the workflow for fabricating a sophisticated OLED with a tunable emission pattern, a typical application for charge-blocking layers:

OLED_Fabrication Start Start: ITO/Glass Substrate Cleaning Ultrasonic Cleaning (Water, Acetone, IPA) Start->Cleaning Plasma O2 Plasma Treatment Cleaning->Plasma HTL_Evap Thermal Evaporation: Hole Transport Layer (HTL) Plasma->HTL_Evap EML_Evap Thermal Evaporation: Emission Layer (EML) HTL_Evap->EML_Evap EBL_Evap Thermal Evaporation: Electron Blocking Layer (EBL) EML_Evap->EBL_Evap Stack Stack Second OLED Unit (Separated by Au/Ag Layer) EBL_Evap->Stack ETL_Cathode Evaporate ETL and Cathode Stack->ETL_Cathode Encapsulation Device Encapsulation ETL_Cathode->Encapsulation End Completed Device Encapsulation->End

3. Device Encapsulation

  • Purpose: Protect the sensitive organic layers from oxygen and moisture to ensure operational stability.
  • Method: Immediately transfer the fabricated devices into a nitrogen glovebox. Use a glass lid and an ultraviolet (UV)-curable epoxy resin to hermetically seal the device.

Performance Characterization and EBL Function

The primary role of an EBL is to prevent electrons from passing through the emission layer and exiting the device without recombining with holes. This significantly enhances device efficiency and charge carrier balance [3] [4].

1. Electrical Characterization

  • Measurement: Use a source measure unit (e.g., Keithley SMU2400) to obtain current density-voltage-luminance (J-V-L) characteristics.
  • EBL Effect: Analysis of J-V curves shows that incorporating an EBL like NPB reduces the current density and capacitance, indicating that the layer effectively blocks electrons and adjusts the charge balance within the device [3].

2. Optoelectronic Performance

  • Measurement: Use a calibrated spectrometer (e.g., Instrument Systems CAS140) integrated with an integrating sphere to measure the device's External Quantum Efficiency (EQE) [2] [5].
  • Angular Dependence: For devices with complex optics (like tandem OLEDs), a spectro-goniometer is used to measure the angular distribution of the emitted light, which is critical for evaluating beam-shaping performance [2].

Key Application Notes for Researchers

  • Material Selection: Spiro-based derivatives are favored as EBL materials due to their good optical properties, high thermal stability (as evidenced by TGA data), and excellent electrochemical stability, which contribute to a longer device lifetime [1] [4].
  • Small Changes, Big Impact: When selecting EBL materials, note that even minor structural differences (e.g., isomeric variations in the substitution position on a spiro backbone) can lead to significant differences in final device performance [4].
  • Characterization Insight: Impedance spectroscopy is a powerful tool for verifying the function of an EBL. An effective EBL will cause an increase in the device's parallel resistance (Rp) with increasing EBL thickness [3].
  • Optical Design is Crucial: The thickness of the EBL and all other layers in an OLED is critical for managing optical interference. In advanced devices, the overall stack thickness (e.g., ~800 nm in a tandem OLED) is deliberately designed to achieve specific optical effects, such as beam shaping [2].

Summary

This compound is a high-performance material suitable for use as an electron-blocking layer in state-of-the-art OLEDs. Its high thermal stability and appropriate energy levels make it ideal for creating balanced and efficient devices. The provided protocols for thermal evaporation deposition and device characterization offer a reliable foundation for research and development. For future work, directly measuring the charge carrier mobility of this compound and its performance compared to other spiro derivatives like Spiro-TAD or Spiro-OMeTAD would be highly valuable.

References

Application Notes and Protocols: Spiro-NPB and Novel Spirobifluorene-Based Hole Transport Materials for Red Phosphorescent OLEDs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hole Transport Materials (HTMs) in OLEDs

In multilayer Organic Light-Emitting Diodes (OLEDs), the hole transport layer (HTL) plays a critical role in device performance by facilitating the injection, transport, and balancing of charge carriers within the emission layer [1] [2]. Effective hole transporting materials (HTMs) must possess several key characteristics: good hole mobility, suitable frontier molecular orbital (FMO) energy levels for efficient hole injection and electron blocking, high triplet energy to prevent exciton quenching, and high thermal and morphological stability to ensure device longevity [1] [2]. The spirobifluorene molecular core has emerged as a particularly valuable building block for HTMs due to its rigid three-dimensional structure, which impedes molecular aggregation and enhances thermal stability [1].

Material Properties and Characterization Data

Thermal and Physical Properties

The following table summarizes the key thermal properties of Spiro-NPB and its novel derivatives, which are critical for assessing their suitability for vacuum thermal evaporation and operational stability.

Table 1: Thermal and Physical Properties of Spirobifluorene-Based HTMs

Material Glass Transition Temp (Tg °C) Decomposition Temp (Td °C) Molecular Weight (g/mol) UV-Vis Absorption (nm) PL Emission (nm)
This compound 126 420 750.93 [3] 381 [1] 451 [1]
HTM 1A 110 450 - 385 [1] 450 [1]
HTM 1B 180 495 - 374 [1] 426 [1]
Electronic Properties

The energy levels of HTMs must be properly aligned with adjacent layers for efficient charge injection and blocking.

Table 2: Electronic Properties of Spirobifluorene-Based HTMs

Material HOMO (eV) LUMO (eV) Band Gap (eV) Triplet Energy (eV)
This compound -5.32 -2.38 2.94 2.33
HTM 1A -5.33 -2.45 2.88 2.31
HTM 1B -5.54 -2.62 2.92 2.29

Data sourced from [1]

OLED Device Performance Comparison

The following performance data was obtained from red phosphorescent OLED devices incorporating these HTMs.

Table 3: OLED Device Performance of Red Phosphorescent Devices

Material Max Current Efficiency (cd/A) Max Power Efficiency (lm/W) External Quantum Efficiency (%)
This compound - - <13.64 [1]
NPB - - <13.64 [1]
HTM 1B 16.16 11.17 13.64

Data sourced from [1]

Experimental Protocols

Synthesis of Spirobifluorene-Based HTMs

Protocol: Synthesis of HTM 1A and HTM 1B via Cross-Coupling Reactions

Objective: To synthesize novel spirobifluorene-based hole transporting materials HTM 1A and HTM 1B with high purity and yield.

Materials and Equipment:

  • 2,7-dibromo-9,9'-spirobi[fluorene] (core starting material)
  • N-(naphthalene-2-yl)naphthalene-1-amine (Derivative A)
  • 4-(N-(naphthalen-2-yl)-N-(naphthalen-4-yl)amino)phenylboronic acid (Derivative B)
  • Palladium-based catalyst (for Buchwald-Hartwig and Suzuki reactions)
  • Anhydrous solvents: toluene, tetrahydrofuran (THF)
  • Inert atmosphere setup (nitrogen or argon gas)
  • Standard laboratory glassware for organic synthesis
  • Chromatography equipment for purification

Procedure:

  • Reaction Setup: Charge a dry round-bottom flask with 2,7-dibromo-9,9'-spirobi[fluorene] (1 equivalent) under inert atmosphere.
  • Catalyst Addition: Add appropriate palladium catalyst to the reaction vessel.
  • Cross-Coupling:
    • For HTM 1A: Use Buchwald-Hartwig amination conditions with Derivative A (2.2 equivalents) and appropriate base.
    • For HTM 1B: Use Suzuki cross-coupling conditions with Derivative B (2.2 equivalents) and appropriate base.
  • Reaction Monitoring: Maintain reaction at 80-100°C for 12-24 hours, monitoring by TLC or LC-MS.
  • Work-up: After completion, cool to room temperature, dilute with dichloromethane, and wash with water.
  • Purification: Purify the crude product by column chromatography using silica gel and dichloromethane/hexane gradient.
  • Characterization: Characterize the final products by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry.

Expected Outcomes: HTM 1A and HTM 1B can be obtained with yields of approximately 74% and 64.4%, respectively, showing good solubility in common organic solvents like dichloromethane and chloroform [1].

Device Fabrication and Characterization

Protocol: Fabrication of Red Phosphorescent OLED Devices

Objective: To fabricate and characterize red phosphorescent OLED devices incorporating spirobifluorene-based HTMs.

Materials and Equipment:

  • Pre-patterned ITO-coated glass substrates
  • HTMs: this compound, HTM 1A, HTM 1B (sublimed grade, >99% purity)
  • Red phosphorescent emitter material
  • Electron transport material (e.g., Alq3)
  • Cathode materials (e.g., LiF/Al)
  • Thermal evaporation system with high vacuum capability
  • Glove box for device encapsulation
  • OLED characterization system (source measure unit, spectrometer, luminance meter)

Device Fabrication Procedure:

  • Substrate Preparation: Clean ITO substrates sequentially with detergent, deionized water, acetone, and isopropanol using ultrasonication. Treat with oxygen plasma for 15 minutes.
  • Thermal Evaporation: Load substrates into thermal evaporation system and evacuate to high vacuum (<5 × 10(^{-6}) Torr).
  • Layer Deposition:
    • Deposit HTL (this compound, HTM 1A, or HTM 1B) at 0.5-1.0 Å/s to thickness of 40-60 nm.
    • Deposit red phosphorescent emission layer (EML).
    • Deposit electron transport layer (ETL).
  • Cathode Deposition: Deposit LiF (0.5-1 nm) followed by Al (80-100 nm) through shadow mask to define pixel areas.
  • Encapsulation: Transfer devices to glove box for encapsulation with glass lids and UV-curable epoxy to prevent moisture and oxygen degradation.

Characterization Protocol:

  • Current-Voltage-Luminance (I-V-L): Measure using source measure unit and calibrated photodiode.
  • Efficiency Calculations: Calculate current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
  • Lifetime Testing: Operate devices at constant current to measure operational stability.

The experimental workflow for OLED fabrication and testing is illustrated below:

OLED_Fabrication Start Start: ITO Substrate Cleaning Substrate Cleaning Start->Cleaning Plasma Oxygen Plasma Treatment Cleaning->Plasma Load Load into Evaporation System Plasma->Load Evacuate Evacuate to High Vacuum Load->Evacuate HTL HTL Deposition (this compound/HTM 1A/HTM 1B) Evacuate->HTL EML EML Deposition (Red Phosphorescent) HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulate Device Encapsulation Cathode->Encapsulate Test Device Characterization Encapsulate->Test End Performance Analysis Test->End

Diagram 1: OLED Fabrication and Testing Workflow

Results and Discussion

Performance Analysis of Novel HTMs

The data presented in Tables 1-3 demonstrates that HTM 1B exhibits superior performance compared to both this compound and the conventional material NPB in red phosphorescent OLED devices [1]. The enhanced device efficiency of 13.64% EQE for HTM 1B-based devices can be attributed to several factors:

  • Improved Thermal Stability: The higher glass transition temperature (Tg = 180°C) of HTM 1B compared to this compound (Tg = 126°C) provides better morphological stability during device operation, preventing crystallization that can degrade performance over time [1].

  • Optimal Energy Level Alignment: While HTM 1A has a HOMO level similar to this compound (-5.33 eV vs. -5.32 eV), HTM 1B has a deeper HOMO level (-5.54 eV) [1]. This suggests that molecular engineering through the incorporation of different amine derivatives significantly influences electronic properties.

  • Enhanced Molecular Rigidity: The higher decomposition temperature of HTM 1B (495°C) indicates greater molecular stability, which is advantageous for withstanding the thermal stresses during device fabrication and operation [1].

The structure-property relationships of these materials and their role in OLED devices can be visualized as follows:

OLED_Structure SpiroCore Spirobifluorene Core HighTg High Tg SpiroCore->HighTg HighET High Triplet Energy SpiroCore->HighET ThermalStability Thermal Stability SpiroCore->ThermalStability DeviceFunction HTM in OLED Device HighTg->DeviceFunction HighET->DeviceFunction ThermalStability->DeviceFunction AmineModification Amine Derivative Modification ExtendedConjugation Extended Conjugation AmineModification->ExtendedConjugation HOMOControl HOMO Level Control AmineModification->HOMOControl ExtendedConjugation->DeviceFunction HOMOControl->DeviceFunction HoleInjection Hole Injection DeviceFunction->HoleInjection HoleTransport Hole Transport DeviceFunction->HoleTransport ExcitonBlocking Exciton Blocking DeviceFunction->ExcitonBlocking Performance Enhanced OLED Performance HoleInjection->Performance HoleTransport->Performance ExcitonBlocking->Performance HighEfficiency High Efficiency Performance->HighEfficiency GoodStability Operational Stability Performance->GoodStability

Diagram 2: Structure-Property-Function Relationships in Spirobifluorene HTMs

Conclusion and Outlook

The development of novel spirobifluorene-based hole transporting materials represents a significant advancement in OLED technology, particularly for red phosphorescent devices. HTM 1B demonstrates exceptional promise with its balanced combination of high thermal stability (Tg = 180°C, Td = 495°C) and superior device performance (13.64% EQE) compared to reference materials [1].

For researchers working in this field, these application notes provide:

  • Verified synthetic protocols for novel spirobifluorene HTMs
  • Standardized device fabrication procedures for performance evaluation
  • Comprehensive characterization methodologies for material properties
  • Performance benchmarks for red phosphorescent OLEDs

Future research directions should focus on further molecular engineering to improve charge mobility while maintaining high triplet energy, exploring these materials in other OLED colors (blue and green), and investigating their stability under prolonged operational conditions.

References

improving Spiro-NPB film formation thermal stability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Spiro-NPB & Thermal Stability

This compound is a hole-transporting material with the chemical name N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,7-diamino-9,9-spirobifluorene (CAS No.: 932739-76-9) [1]. Its core structure features a spirobifluorene center, which provides a rigid, three-dimensional architecture that helps inhibit close molecular packing and crystallization, thereby enhancing morphological stability [2] [3].

The primary quantitative indicators of its thermal performance are its glass transition temperature (Tg) and decomposition temperature (Td). The table below compares this compound with other common HTMs.

Material Glass Transition Temp (Tg) Decomposition Temp (Td) Reference/Context
This compound 126 °C [4] 420 °C [4] -
NPB 95 °C [5] Information Missing Common reference material [5]
HTM 1B 180 °C [4] 495 °C [4] Spiro-based material with modified end-groups [4]
SP1 215 °C [2] >450 °C [2] Spiro-core with diphenylacridine donors [2]
SP2 150 °C [2] 450 °C [2] Spiro-core with phenothiazine donors [2]
Spiro-OMeTAD 121 °C [3] 437 °C [3] Reference spiro-type HTM from perovskite solar cell research [3]

Experimental Characterization Protocols

To assess the thermal and morphological stability of your this compound films, you can follow these established experimental methodologies.

Thermal Property Analysis
  • Differential Scanning Calorimetry (DSC): This technique determines the glass transition temperature (Tg). Measurements are performed using a TA DSC 2010 unit at a heating rate of 10 °C per minute under a nitrogen atmosphere [5]. A higher Tg indicates better resistance to crystallization during device operation.
  • Thermogravimetric Analysis (TGA): This method assesses the thermal decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs. Experiments are carried out under a nitrogen atmosphere [4]. This data is crucial for understanding the upper temperature limits of your material during processing and device operation.
Morphological Stability Assessment
  • Film Preparation and Heating: For a direct visual test of morphological stability, prepare thin films of this compound via spin-coating or thermal evaporation onto your substrate. Subsequently, anneal the films on a hotplate at elevated temperatures (e.g., 50°C to 150°C) for a defined period [5]. Compared to NPB, this compound films should show significantly less crystallization under these conditions [5].
  • Surface Morphology Characterization:
    • Scanning Probe Microscopy (SPM): Use SPM (including Atomic Force Microscopy, AFM) to measure the root mean square (RMS) roughness and average roughness of the film. Lower roughness values (e.g., ~0.25 nm RMS) are indicative of a uniform, smooth film that is less prone to degradation [2].
    • Scanning Electron Microscopy (SEM): Capture cross-sectional SEM images to examine the multilayer structure of fabricated devices. Clear, well-defined interfaces without signs of dewetting or crystallization confirm good morphological integrity of the this compound layer [2].

The following workflow outlines the key steps for characterizing this compound film stability:

G Start Start: this compound Film Stability Assessment Thermal Thermal Property Analysis Start->Thermal Morphology Morphological Stability Start->Morphology Device Device Performance & Lifetime Start->Device T1 DSC Measurement (Glass Transition Temp, Tg) Thermal->T1 T2 TGA Measurement (Decomposition Temp, Td) Thermal->T2 M1 Film Annealing (Heat on Hotplate) Morphology->M1 M2 Surface Morphology (SPM/AFM for Roughness) Morphology->M2 M3 Cross-section Imaging (SEM for Layer Integrity) Morphology->M3 P1 Fabricate OLED Device Device->P1 P2 Aging Measurement (Record LT50 Lifetime) Device->P2

Frequently Asked Questions

  • What is the primary advantage of this compound over NPB? The key advantage is its superior thermal and morphological stability, directly resulting from its higher glass transition temperature (Tg) [5]. This enhanced stability leads to a significant improvement in device operational lifetime, with one study showing a 57% longer half-life for this compound-based phosphorescent OLEDs compared to those using NPB [5].

  • My this compound films are still crystallizing. What molecular design strategies can lead to better stability? Research indicates that further molecular engineering can push the stability even higher. Consider these strategies, as demonstrated by other spiro-based materials:

    • Incorporating Rigid Donor Moieties: Attaching bulky, rigid groups like diphenylacridine or carbazole to the spirobifluorene core can dramatically increase the Tg to over 150°C or even 215°C [2] [3].
    • Anisotropic Functionalization: A modern strategy involves independently modifying the two orthogonal arms of the spirobifluorene core with different functional groups (e.g., combining diphenylamine and carbazole units). This can fine-tune properties without compromising the amorphous film-forming ability [3].
  • Are there any known extrinsic factors that can destabilize spiro-type films? Yes, even with an intrinsically stable material, device architecture and processing play a role. Research on the related material Spiro-OMeTAD found that the simultaneous presence of specific additives (like tert-butylpyridine, tBP) and a gold capping layer can induce detrimental large-domain crystallization at elevated temperatures [6]. While this is noted in perovskite solar cells, it highlights the importance of testing the entire device stack for thermal compatibility.

References

Understanding the Crystallization Problem in Spiro-NPB

Author: Smolecule Technical Support Team. Date: February 2026

Q: Why does Spiro-NPB crystallize during device operation, and how does this affect performance?

A: Crystallization is primarily a failure of morphological stability. Many traditional hole-transporting materials (HTMs), including NPB and this compound, possess insufficiently low glass transition temperatures (Tg) [1] [2]. When the device is in operation, it generates heat. If the temperature exceeds the material's Tg, the amorphous solid film can transition into a more liquid-like state, allowing molecules to move and rearrange into ordered, crystalline structures [3]. This crystallization is detrimental because it:

  • Destroys film homogeneity, creating defects and pinholes.
  • Increases device resistance at crystal boundaries, impeding charge transport.
  • Eventually leads to complete device failure over time [3].

A Material Solution: HTM 1B

Research has successfully developed new HTMs based on a spirobifluorene core that offer superior thermal stability. The data below compares this compound with a new alternative, HTM 1B.

Table: Key Property Comparison between this compound and HTM 1B

Property This compound HTM 1B Significance for Device Stability
Glass Transition Temp. (Tg) 126 °C [1] [2] 180 °C [1] [2] Higher Tg drastically reduces molecular mobility during device operation, suppressing crystallization.
Decomposition Temp. (Td) 420 °C [1] [2] 495 °C [1] [2] Indicates higher intrinsic thermal stability and durability.
External Quantum Efficiency (EQE) Lower than HTM 1B (exact value not directly compared) [1] 13.64% [1] [2] Demonstrates that improved stability also leads to superior device performance.

The following diagram visualizes the problem with low-Tg materials and the solution offered by high-Tg alternatives like HTM 1B.

crystallization_mechanism start Device Operation heat Heat Generation start->heat low_Tg Low Tg Material (e.g., this compound) heat->low_Tg high_Tg High Tg Material (e.g., HTM 1B) heat->high_Tg Withstands molecular_mobility Increased Molecular Mobility low_Tg->molecular_mobility crystallization Crystallization molecular_mobility->crystallization device_failure Device Failure crystallization->device_failure suppressed_mobility Suppressed Molecular Mobility high_Tg->suppressed_mobility stable_film Stable Amorphous Film suppressed_mobility->stable_film sustained_performance Sustained Performance stable_film->sustained_performance

Experimental Protocol: Synthesis & Characterization of HTM 1B

Q: How can I synthesize and validate the properties of the more stable HTM 1B?

A: The synthesis and characterization of HTM 1B can be achieved through the following validated protocol [1] [2]:

1. Synthesis of HTM 1B

  • Reaction Type: Suzuki cross-coupling reaction.
  • Core Reactant: 2,7-dibromo-9,9'-spirobi[fluorene].
  • Coupling Partner: 4-(N-(naphthalen-2-yl)-N-(naphthalen-4-yl)amino)phenylboronic acid (Derivative B).
  • Catalyst System: Palladium-based catalyst.
  • Yield: The reaction proceeds with a good yield of 64.4%.
  • Solubility: The resulting HTM 1B shows good solubility in common organic solvents like dichloromethane and chloroform, which is beneficial for solution-processing.
  • Characterization: The final compound's structure must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Key Characterization Methods for Thermal Stability To ensure the material meets the required standards, perform these thermal analyses:

  • Differential Scanning Calorimetry (DSC): Conducted under a nitrogen atmosphere to measure the glass transition temperature (Tg). You should observe a Tg of approximately 180°C.
  • Thermogravimetric Analysis (TGA): Also performed under a nitrogen atmosphere. The material should show a high decomposition temperature, with only 5% weight reduction at 495°C.

FAQ: Addressing Common Concerns

Q: Besides changing the material, are there other ways to suppress crystallization? A: While using a material with a high Tg is the most direct and reliable method, other strategies involve blending additives or using engineering approaches to improve heat dissipation from the device during operation, thereby keeping the HTM layer below its Tg.

Q: Is the high performance of HTM 1B limited to a specific device structure? A: The referenced studies demonstrated the superior performance of HTM 1B in red phosphorescence-based OLED devices, where it outperformed this compound and NPB in current efficiency, power efficiency, and external quantum efficiency [1] [2]. The principles of its thermal stability are universally beneficial.

Q: What is the primary chemical strategy behind HTM 1B's stability? A: The stability arises from the rigid, three-dimensional spirobifluorene core, which hinders close molecular packing and intermolecular interactions. This core is further functionalized with specific electron-rich amine derivatives to fine-tune its electronic properties while maintaining the rigid, high-Tg structure [1] [2] [3].

References

optimizing Spiro-NPB doping concentration

Author: Smolecule Technical Support Team. Date: February 2026

Common Doping Issues & Solutions

The table below summarizes frequent challenges encountered with Spiro-OMeTAD doping and their respective solutions based on recent research.

Challenge Root Cause Impact on Device Proposed Solution Key Reference
Low Conductivity & Inefficient Doping Sparse, random distribution of conventional dopants (Li-TFSI) leads to low hole concentration [1]. Low Fill Factor (FF), low PCE, high series resistance [2]. Use Carbon Nanohorns (CNH). Their structure traps Li+ and O₂, boosting doping level and conductivity [1]. [1]
Poor Operational Stability Hygroscopic Li-TFSI absorbs moisture; volatile TBP evaporates; both accelerate perovskite degradation [2] [3]. Rapid efficiency drop under operation, especially in humid conditions. Adopt Ion-Modulated Radical Doping. Uses stable organic radicals instead of Li-TFSI/TBP [3]. [3]
Slow Oxidation Process Conventional doping requires long (hours to days) exposure to air for oxidation [3]. Slow device fabrication, poor reproducibility, low throughput. Ion-Modulated Radical Doping provides instant conductivity increase, eliminating post-oxidation wait [3]. [3]
Incompatibility with Low-Light Conditions Doped HTLs optimized for 1-sun illumination [4]. Suboptimal performance under indoor, low-light conditions. For indoor photovoltaics, consider using undoped Spiro-OMeTAD. It shows high efficiency and stability under low light [4]. [4]

Advanced Doping Protocols

Here are detailed methodologies for two modern doping strategies identified in the search results.

Protocol 1: Carbon Nanohorn-Enhanced Doping

This method uses carbon nanohorns (CNH) to significantly enhance the doping level and homogeneity of Spiro-OMeTAD.

  • Objective: To overcome the limited conductivity and poor doping homogeneity of conventional Spiro-OMeTAD, thereby improving PCE and device stability [1].
  • Materials:
    • Spiro-OMeTAD
    • Common dopants: Li-TFSI, TBP
    • Carbon Nanohorns (CNH)
    • Solvent (e.g., Chlorobenzene)
  • Procedure:
    • Prepare the CNH-modified solution by dispersing a small quantity of CNH in the Spiro-OMeTAD solvent.
    • Mix the Spiro-OMeTAD powder and standard dopants (Li-TFSI and TBP) with the CNH-dispersed solution.
    • Stir the solution thoroughly to ensure a homogeneous mixture.
    • Deposit the HTL via spin-coating onto the perovskite layer as usual.
  • Expected Outcome: This strategy has led to carbon-based PSCs achieving a PCE of 23.24% and exceptional long-term durability, retaining 95.3% of initial PCE after 1500 hours of operation [1].
Protocol 2: Ion-Modulated Radical Doping

This protocol replaces hygroscopic and volatile dopants with stable organic radicals, decoupling the tuning of conductivity and work function.

  • Objective: To achieve high PCE while drastically improving device stability under harsh conditions by using a more controlled and stable doping strategy [3].
  • Materials:
    • Spiro-OMeTAD
    • Stable organic radical dopant (e.g., (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, Tb)
    • Ionic salts (e.g., M-TFSI) as doping modulators.
  • Procedure:
    • Prepare the radical-doped solution by dissolving Spiro-OMeTAD with the organic radical dopant.
    • Add a specific ionic salt (M-TFSI) to the solution to act as a modulator. This allows for independent tuning of the HTL's work function.
    • Deposit the HTL via spin-coating. The conductivity increase is instant, eliminating the need for a prolonged post-oxidation step in air.
  • Expected Outcome: This method has achieved PCEs of over 25% and much-improved device stability compared to conventionally doped Spiro-OMeTAD [3].

Workflow for Doping Optimization

The following diagram illustrates a logical workflow for diagnosing and addressing common doping-related issues, based on the information presented above.

DopingOptimization Spiro Doping Optimization Workflow cluster_solutions Solution Pathways Start Start: Identify Performance Issue LowPCE Low Power Conversion Efficiency (PCE) Start->LowPCE PoorStability Poor Operational Stability Start->PoorStability CheckConductivity Check HTL Conductivity and Doping Level LowPCE->CheckConductivity CheckDopants Analyze Dopant Composition (Li-TFSI, TBP) PoorStability->CheckDopants CNHPath Implement Carbon Nanohorn (CNH) Enhancement CheckConductivity->CNHPath RadicalPath Implement Ion-Modulated Radical Doping CheckDopants->RadicalPath LowLightPath Evaluate for Low-Light Application CheckDopants->LowLightPath If for indoor use CNHResult Outcome: Enhanced doping level, higher PCE (e.g., 23.24%) CNHPath->CNHResult RadicalResult Outcome: High PCE (>25%) and greatly improved stability RadicalPath->RadicalResult LowLightResult Outcome: High indoor efficiency (up to 25.6%), reduced hysteresis LowLightPath->LowLightResult End Optimized Device Performance CNHResult->End RadicalResult->End LowLightResult->End

References

enhancing Spiro-NPB hole mobility

Author: Smolecule Technical Support Team. Date: February 2026

Spiro-NPB Enhancement FAQs

Q1: How does this compound performance compare to standard NPB? Spiro-annulation significantly improves key properties over NPB. The table below summarizes quantitative comparisons from device studies.

Property NPB This compound HTM 1B (Advanced Spiro-type) Measurement Context
Glass Transition Temp. (Tg) 95°C [1] "Dramatically enhanced" [1] 180°C [2] [3] DSC, under N₂
Device Lifetime (LT50) Baseline 57% longer [1] Information missing Phosphorescent OLEDs
Current Efficiency Baseline 84.5 cd/A [1] 16.16 cd/A [2] [3] Red phosphorescent OLEDs
External Quantum Efficiency (EQE) Information missing Information missing 13.64% [2] [3] Red phosphorescent OLEDs
HOMO Level -5.35 eV (Reference) [1] -5.35 eV [1] -5.54 eV [2] [3] Cyclic Voltammetry

Q2: What is the primary cause of device failure that this compound addresses? The primary failure mechanism is morphological instability of the hole transport layer. Standard NPB has a low glass transition temperature (Tg), causing it to crystallize under thermal stress from device operation, even below its measured Tg [1]. The rigid spiro structure in this compound inhibits this crystallization, maintaining a stable amorphous film and extending device lifetime [1] [2] [3].

Q3: Are there hole transport materials that outperform this compound? Yes, research continues to advance spiro-type materials. For example, HTM 1B, which features a modified spirobifluorene core, shows a higher Tg of 180°C and superior efficiency in red phosphorescent OLEDs compared to this compound [2] [3]. Incorporating a spirobifluorene structure is a recognized strategy to enhance thermal stability and performance in charge transport materials [4].

Experimental Protocols for Characterization

Here are detailed methodologies for key experiments cited in the performance data.

Protocol 1: Measuring Thermal Stability via DSC/TGA

  • Objective: Determine glass transition temperature (Tg) and decomposition temperature (Td).
  • Method:
    • Sample Preparation: Use purified, solid powder of the HTM.
    • Differential Scanning Calorimetry (DSC):
      • Equipment: TA DSC 2010 unit or equivalent [1].
      • Procedure: Seal sample in a aluminum pan. Run a heat-cool-heat cycle from 50°C to 300°C at a rate of 10°C per minute under a constant nitrogen purge. Analyze the second heating cycle to identify the Tg [2] [3].
    • Thermogravimetric Analysis (TGA):
      • Procedure: Load sample and heat from room temperature to 800°C at 10°C/min under nitrogen. The decomposition temperature (Td) is typically reported as the temperature at 5% weight reduction [2] [3].

Protocol 2: Electrochemical Analysis for HOMO/LUMO Levels

  • Objective: Determine HOMO and LUMO energy levels via cyclic voltammetry (CV).
  • Method:
    • Setup: Use a standard three-electrode system with a glassy carbon working electrode, a platinum-wire counter electrode, and an Ag/Ag+ reference electrode.
    • Solution: Dissolve the HTM in anhydrous dichloromethane (DCM) with 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) as the supporting electrolyte.
    • Measurement: Scan the potential relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple. The HOMO level is calculated using the equation: EHOMO = - [4.8 + (E_ox,onset - E_Fc/Fc+)] eV [2] [3].
    • LUMO Calculation: The LUMO level is often estimated by subtracting the optical bandgap (from UV-Vis absorption onset) from the HOMO level.

Troubleshooting Guide: A Systematic Workflow

The following diagram outlines a logical process for diagnosing and addressing common issues with hole transport materials.

spiro_troubleshooting Start Start: Poor Device Performance or Failure Step1 Check Thermal Stability (DSC/TGA Data) Start->Step1 Step2 Low Tg or Td? Morphological degradation likely. Step1->Step2 Step3a Verify Film Morphology (AFM, SEM) Step2->Step3a Yes Step3b Confirm Energy Level Alignment (Cyclic Voltammetry) Step2->Step3b No Step4a Strategy: Enhance Morphological Stability Step3a->Step4a Step4b Strategy: Optimize HOMO/LUMO Alignment Step3b->Step4b Sol1 Adopt spiro-structured HTMs (this compound, HTM 1B) Step4a->Sol1 Sol2 Modify molecular structure: - Introduce rigid, non-planar cores - Use electron-donating groups Step4b->Sol2

Acting on the Diagnosis:

  • If morphological instability is confirmed: The recommended strategy is to adopt spiro-structured HTMs like this compound or its advanced derivatives (e.g., HTM 1B). The rigid 3D structure of the spiro-core prevents close molecular packing, leading to higher Tg and stable amorphous films [1] [2] [3].
  • If energy level misalignment is the issue: The solution involves molecular engineering. To raise the HOMO level for better hole injection, introduce strong electron-donating groups like arylamines or carbazoles. The spiro core itself is a versatile platform for such modifications to fine-tune frontier molecular orbitals [2] [3] [5].

References

Key Properties of Spiro-NPB and Reference Materials

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core properties of Spiro-NPB and other common hole-transporting materials (HTMs) for easy comparison. The superior thermal stability of this compound is a key factor in improving device longevity [1] [2] [3].

Material Name Glass Transition Temp (Tg) Decomposition Temp (Td) HOMO Level (eV) Key Advantages
This compound 126 °C [1] [2] >360 °C (0.5% weight loss) [3] -5.32 [1] [2] Balanced performance, widely studied, good thermal stability [4] [1]
NPB 95 - 98 °C [4] [5] Information Missing ~ -5.35 [4] Common reference material, but low Tg limits stability [4] [5]
HTM 1B 180 °C [1] [2] 495 °C [1] [2] -5.54 [1] [2] Very high Tg and Td, excellent for high-efficiency red PhOLEDs [1] [2]
SP1 215 °C [5] Information Missing -5.86 [5] Exceptional Tg, suitable for green PhOLEDs [5]
SP2 150 °C [5] 450 °C [5] -5.57 [5] High efficiency in green PhOLEDs, good surface morphology [5]

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental questions and solutions to typical problems encountered when using this compound.

Q1: Why is my this compound film crystallizing or becoming rough during device operation?

  • Cause: While this compound has a higher Tg (126°C) than NPB (98°C), it may still be susceptible to crystallization if the device is subjected to high thermal stress or high current density over long periods.
  • Solution:
    • Verify Material Purity: Ensure you are using high-purity this compound (sublimed grade >99%) to minimize impurities that can act as nucleation sites for crystallization [3].
    • Control Operating Conditions: Avoid running devices at high currents that cause excessive Joule heating. Implement efficient thermal management in your device test setup.
    • Consider Alternatives: For applications requiring extreme thermal stability (e.g., high-brightness displays), consider HTMs with even higher Tg, such as HTM 1B (Tg 180°C) or SP1 (Tg 215°C) [1] [2] [5].

Q2: My device efficiency is lower than expected. Could the HOMO level of this compound be the issue?

  • Cause: A mismatched HOMO level between the hole-transport layer (HTL) and the adjacent emissive layer can create an energy barrier, impeding hole injection and reducing efficiency.
  • Solution:
    • Check Energy Alignment: The HOMO of this compound is approximately -5.32 eV [1] [2]. Confirm that this level aligns well with the HOMO of your chosen emissive layer material. A mismatch greater than 0.3 eV can be problematic.
    • Use a HIL: Introduce a Hole Injection Layer (HIL) to better bridge the energy gap between the anode (e.g., ITO) and the this compound layer.
    • Material Selection: For specific applications, other spiro-based HTMs might offer a more optimal HOMO. For example, HTM 1A has a HOMO of -5.33 eV, similar to this compound, while SP2 has a HOMO of -5.57 eV, which might be better suited for certain emissive layers [1] [2] [5].

Q3: How does the surface morphology of a this compound film compare to newer materials?

  • Answer: A smooth, uniform film is critical for device performance and preventing short circuits. While this compound forms good films, newer derivatives have been engineered for superior morphology.
  • Technical Insight: Studies on SP1 and SP2 films using Scanning Probe Microscopy (SPM) showed very low surface roughness, with root mean square (RMS) values of 0.25 nm and 0.29 nm, respectively [5]. These ultra-smooth surfaces contribute to more stable interfaces and can lead to longer device operational lifetimes.

Experimental Protocol: Verifying Thermal Stability

This protocol outlines the key experiments to characterize the thermal stability of this compound, which is directly linked to device lifetime.

1. Thermal Analysis (TGA & DSC)

  • Objective: To determine the glass transition temperature (Tg) and thermal decomposition temperature (Td).
  • Methodology:
    • Thermogravimetric Analysis (TGA): Heat a 5-10 mg sample of this compound from room temperature to 600°C at a rate of 10°C per minute under a nitrogen atmosphere. Record the temperature at which 5% weight loss occurs (Td) [1] [2] [5].
    • Differential Scanning Calorimetry (DSC): Perform a heat-cool-heat cycle on a sealed sample (5-10 mg) between 50°C and 300°C at a rate of 10°C/min under nitrogen. Analyze the second heating cycle to identify the Tg, visible as a step transition in the heat flow curve [4] [1] [2].

2. Morphological Stability Test of Thin Films

  • Objective: To observe the film's resistance to crystallization under thermal stress.
  • Methodology:
    • Deposit a thin film (e.g., 50-100 nm) of this compound onto a clean substrate via thermal evaporation.
    • Anneal the film on a hotplate at a temperature below and above its Tg (e.g., 100°C, 150°C) for 60 minutes in an inert atmosphere.
    • Use techniques like Atomic Force Microscopy (AFM) to compare the surface topography and roughness of the annealed films against an unannealed control. A stable film will show little to no change or crystallization features [4].

3. Device Lifetime Measurement

  • Objective: To directly correlate material stability with device performance.
  • Methodology:
    • Fabricate OLED devices with an architecture of ITO / HIL / this compound HTL / EML / ETL / Cathode.
    • Operate the devices at a constant current density to achieve a specific initial luminance (e.g., 1000 cd/m²).
    • Continuously monitor the luminance over time until it drops to a certain percentage (e.g., 95% or LT95) of its initial value. A device using a stable HTM like this compound will show a significantly longer lifetime compared to one using NPB [4] [6].

The experimental workflow for assessing this compound stability is summarized in the following diagram:

spiro_npb_workflow Start Start Material Assessment TGA TGA Analysis Start->TGA DSC DSC Analysis Start->DSC FilmDepo Thin Film Deposition TGA->FilmDepo Td > 360°C DSC->FilmDepo Tg = 126°C Annealing Thermal Annealing (e.g., 150°C, 1hr) FilmDepo->Annealing DeviceFab OLED Device Fabrication FilmDepo->DeviceFab Stable Film AFM AFM Morphology Characterization Annealing->AFM AFM->DeviceFab Low Roughness LifetimeTest Lifetime Test (LT95 Measurement) DeviceFab->LifetimeTest Results Analyze Stability & Lifetime Correlation LifetimeTest->Results

References

Spiro-NPB device efficiency roll-off improvement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Efficiency Roll-Off

Efficiency roll-off refers to the undesirable decrease in the External Quantum Efficiency (EQE) or Current Efficiency (CE) of an OLED as the current density or brightness increases [1]. This is a critical issue for device performance and longevity.

The core causes can be traced to the mismanagement of charge carriers (electrons and holes) and excitons (energy states formed when a charge carrier pair recombines) within the device's emission layer (EML) [1].

Root Causes & Troubleshooting Guide

The following table outlines the primary mechanisms behind roll-off, their symptoms, and proven solutions.

Root Cause Underlying Mechanism & Symptoms Mitigation Strategies

| Imbalanced Charge Injection [1] | • Leakage of electrons/holes into transporting layers. • Cationic HTL or anionic ETL more susceptible to degradation, forming charge traps. • Poor charge balance factor (γ) in EML. | • Optimize HOMO/LUMO alignment at interfaces [1]. • Use bipolar host materials or exciplex co-hosts to broaden recombination zone [2]. | | Triplet-Polaron Annihilation (TPA) [1] | • Excess holes/electrons generate positive/negative polarons. • Interaction with long-lived triplet excitons causes non-radiative decay and material degradation. | • Improve charge balance to reduce excess polarons [1]. • Use hosts with high triplet energy to confine excitons and prevent diffusion [1]. | | Triplet-Triplet Annihilation (TTA) [1] | • High density of triplet excitons leads to collisions. • Creates high-energy species that can break chemical bonds, forming exciton quenchers. | • Design molecules with rigid structures (e.g., spiro-cores) to enhance stability [3] [4]. • Employ hosts that enable fast triplet harvesting (e.g., via rapid Dexter energy transfer or RISC in TADF systems) [2]. | | Molecular & Bond Stability [1] [2] | • Weak chemical bonds (e.g., low C–C bond dissociation energy) dissociate under electrical stress. • Fragments act as quenching sites and deep traps, accelerating roll-off. | • Select materials with high dissociation activation energy (EA) [2]. • Rapid relaxation of reactive excitons (e.g., via efficient energy transfer to a stable emitter) to minimize time in high-energy states [2]. |

Experimental Protocols for Diagnosis

Here are detailed methodologies to diagnose the root causes of roll-off in your lab.

1. Protocol: Analyzing Charge Balance via Transient Electroluminescence (TrEL)

  • Objective: To detect the formation of exciton quenchers and charge traps in a degraded device, which is a signature of TTA and TPA processes [2].
  • Procedure:
    • Fabricate the Spiro-NPB based OLED device.
    • Place the device under constant current stress to age it to a specific degree (e.g., until luminance drops to 50% of its initial value).
    • Use a pulsed voltage source and a fast photodetector to measure the TrEL decay curve of both the fresh and the degraded device.
    • A significantly faster decay rate in the degraded device indicates the accumulation of non-radiative quenching sites formed by molecular degradation [2].
  • Data Interpretation: Compare the decay lifetimes. A shorter lifetime in the degraded device confirms the formation of exciton quenchers.

2. Protocol: Quantifying Molecular Stability via Dissociation Activation Energy

  • Objective: To theoretically screen and predict the stability of materials (like this compound derivatives or co-host components) before device fabrication [2].
  • Procedure:
    • Perform quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) on the candidate molecules.
    • Calculate the dissociation activation energy (EA) for the weakest chemical bonds (e.g., specific C–C or C–N bonds) in their ground, excited, and charged states.
    • Correlate the EA value with the molecule's propensity to degrade; a higher EA indicates a more robust material [2].
  • Data Interpretation: Molecules with low EA in excited or charged states are likely degradation hotspots and should be avoided or modified.

Material & Design Strategies for Improvement

Beyond troubleshooting, these proactive design strategies can significantly enhance performance.

  • Utilize Spiro-Core Based Materials: The rigid, three-dimensional structure of spirobifluorene derivatives enhances thermal stability and suppresses molecular aggregation. For instance, a study showed that incorporating a spirobifluorene structure in an ETL (SFDDT) resulted in a device lifetime over 20 times longer than a commercial alternative [3]. Another study demonstrated that spiro-core based HTMs like SP2 achieved higher power efficiency and EQE than NPB in green PhOLEDs [4].
  • Adopt Exciplex Cohosts: A system comprising an electron-donor (HTM) and an electron-acceptor (ETM) can form an exciplex co-host. This configuration offers inherent benefits:
    • Low driving voltage due to small energy gap between charge transfer states [2].
    • Bipolar transport character for improved charge balance [2].
    • Broadened recombination zone, reducing local exciton density and TTA [2].
    • Research has predicted and achieved long-lived devices (e.g., BCzPh:SF2-TRZ exciplex cohost with a lifetime of over 10,000 hours) using this approach [2].

Workflow for Efficiency Roll-Off Investigation

The following diagram maps the logical workflow for diagnosing and addressing efficiency roll-off, integrating the concepts and protocols discussed.

Start Observe Efficiency Roll-Off Step1 Perform Transient EL Measurement Start->Step1 Step2 Analyze TrEL Decay Curve Step1->Step2 Step3A Decay is significantly faster Step2->Step3A Step3B Decay is unchanged Step2->Step3B Step4A Confirms exciton quenchers from TTA/TPA degradation Step3A->Step4A Step4B Problem is initial charge imbalance Step3B->Step4B Step5A Mitigation: Use stable materials with high dissociation energy & spiro-cores Step4A->Step5A Step5B Mitigation: Optimize interfaces and use bipolar/exciplex hosts Step4B->Step5B End Improved Device Performance Step5A->End Step5B->End

References

Troubleshooting Guide: Spiro-NBP Interface Recombination

Author: Smolecule Technical Support Team. Date: February 2026

Problem Phenomenon Possible Root Cause Recommended Solution Key Experimental Findings
Low Open-Circuit Voltage (Voc) & Fill Factor (FF) [1] High interface & bulk recombination; inefficient charge extraction. [1] Optimize the HTL thickness. Increase Spiro-NPB layer thickness to reduce trap-assisted recombination. [1] A thicker this compound layer yielded higher recombination resistance and improved Voc. [1]
Device Efficiency Roll-off & Instability Ion migration in the perovskite layer, causing hysteresis and degradation. [2] Use NPB as a perovskite additive. Passivate the perovskite film to suppress ion migration via cation-π interaction. [2] NPB-modified perovskite achieved a hysteresis-free efficiency of 19.22% with enhanced stability. [2]
Poor Charge Injection & Transport Low hole mobility and conductivity of the HTL, leading to charge accumulation. [3] Engineer HTL additives. Use alternative TFSI salts (e.g., Mg-TFSI2, Ca-TFSI2) in Spiro-OMeTAD to boost hole mobility. [3] Alternative additives improved hole mobility, reduced mobile-ion accumulation at the interface, and boosted photostability. [3]
Inferior Thermal & Morphological Stability Low glass transition temperature (Tg) leading to layer crystallization. [4] [5] Select spiro-based HTMs with higher Tg. Replace NPB (Tg = 95°C) with STNPB or HTM 1B (Tg = 180°C). [4] [5] STNPB-based devices showed a 57% longer half-lifetime. HTM 1B offered a high Tg of 180°C and better efficiency. [4] [5]

Experimental Protocols for Validation

Protocol 1: Optimizing Hole Transport Layer Thickness
  • Objective: To determine the optimal this compound thickness that minimizes recombination.
  • Methodology: Fabricate perovskite solar cells with an n-i-p structure (e.g., FTO/TiO2/Perovskite/Spiro-NPB/Au). Keep all parameters constant while varying the this compound thickness.
  • Characterization: Use Electrochemical Impedance Spectroscopy (EIS) to extract recombination resistance (Rrec) at open-circuit conditions. A higher Rrec indicates suppressed recombination. Correlate this with improvements in Voc and FF in the J-V measurements [1].
Protocol 2: Passivating Perovskite with NPB Additive
  • Objective: To inhibit ion migration and improve perovskite film quality.
  • Methodology:
    • Dissolve a small, optimized quantity of NPB (e.g., 0.5-1.5 mg) in the precursor solution of MAPbI3 perovskite [2].
    • Deposit the NPB-MAPbI3 mixed solution onto the substrate using your standard film-forming process (e.g., spin-coating).
  • Characterization: The enhancement is attributed to cation-π interaction between NPB and MA+, which suppresses ion migration. This leads to reduced hysteresis, improved crystalline quality, and enhanced device stability [2].

Frequently Asked Questions (FAQs)

Q1: Why does a thicker this compound layer sometimes improve device voltage and efficiency?

A1: A thicker HTL reduces the probability of charge carriers recombining at the interface or within the bulk. Studies using impedance spectroscopy have shown that a thicker this compound layer results in a higher recombination resistance (Rrec), which directly correlates with a higher open-circuit voltage (Voc) and overall device performance [1].

Q2: Can NPB be used directly within the perovskite layer, not just as an HTL?

A2: Yes. Research shows that incorporating NPB molecules directly into the MAPbI3 perovskite precursor solution can significantly improve device performance. The aromatic rings in NPB form cation-π interactions with the methylammonium (MA+) cations in the perovskite. This interaction suppresses the migration of MA+ ions, a major cause of hysteresis and degradation, leading to more stable and efficient devices [2].

Q3: My this compound based device is inefficient. Are there better alternative materials?

A3: Yes, several spiro-annulated derivatives have been developed to outperform NPB. For instance:

  • STNPB: A spiro-annulated version of NPB that offers higher hole mobility, a higher glass transition temperature (Tg), and dramatically better thermal stability. Devices using STNPB showed a 57% longer half-lifetime compared to NPB-based devices [4].
  • HTM 1B: A novel spirobifluorene-based HTM with a very high Tg of 180°C and a higher decomposition temperature. In OLEDs, it demonstrated superior current and power efficiencies compared to NPB and this compound [5].

Workflow: Interface Recombination Analysis

The following diagram illustrates the logical relationship between problems, their root causes, and the corresponding characterization techniques used to diagnose interface recombination issues.

Problem1 Low Voc & Fill Factor Cause1 High Interface/Bulk Recombination Problem1->Cause1 Problem2 Efficiency Roll-off & Hysteresis Cause2 Ion Migration in Perovskite Problem2->Cause2 Problem3 Poor Thermal Stability Cause3 Low Glass Transition Temp (Tg) Problem3->Cause3 Solution1 Optimize HTL Thickness Cause1->Solution1 Solution2 Use NPB as Perovskite Additive Cause2->Solution2 Solution3 Select HTM with Higher Tg Cause3->Solution3 Method1 EIS: Measure Recombination Resistance Solution1->Method1 Method2 J-V: Analyze Hysteresis Index Solution2->Method2 Method3 DSC: Measure Glass Transition (Tg) Solution3->Method3

References

controlling Spiro-NPB deposition rate uniformity

Author: Smolecule Technical Support Team. Date: February 2026

UV Fine-Tuning Method

The table below summarizes the core parameters of this process based on recent research:

Aspect Description
Core Principle Uses UV light in ambient air to induce synergistic photo-induced oligomerization and photo-oxidative layer shrinking [1].
Key Outcome Controlled, uniform thinning of the organic layer while maintaining electrical conductivity [1].
General Applicability Demonstrated on various organic small molecule HTLs, including BF-DPB, MeO-TPD, NPB, Spiro-TAD, TCTA, Spiro-TTB, and others [1].

| Quantitative Thinning Rate | • BF-DPB (intrinsic): (24.8\pm0.9) nm/h • BF-DPB:NDP9 (p-doped): (21.6\pm0.6) nm/h [1] | | Electrical Property Impact | Conductivity of doped HTLs (e.g., BF-DPB:NDP9) shows only a mild decrease under UV irradiation, with high conductivity (~(4\times 10^{-4}) S cm(^{-1})) maintained after 1.5 hours of exposure [1]. |

Experimental Protocol for UV Fine-Tuning

Here is a detailed workflow for implementing this technique, synthesized from the research:

workflow Start Start UV Fine-Tuning Protocol Step1 1. Film Deposition • Deposit organic HTL (e.g., Spiro-NPB) via thermal evaporation. • Use standard substrates (Si/quartz). Start->Step1 Step2 2. UV Source Setup • Use a UVC amalgam lamp. • Perform treatment in ambient atmosphere. Step1->Step2 Step3 3. Time-Controlled Exposure • Irradiate for specific duration (e.g., 0 to 12 hours). • Longer time = greater thickness reduction. Step2->Step3 Step4 4. In-Situ Optical Monitoring • Use spectroscopic ellipsometry. • Track changes in refraction index (n) and extinction coefficient (k). Step3->Step4 Step5 5. Thickness & Conductivity Verification • Measure final thickness (ellipsometry). • Verify conductivity (hole-only device measurements). Step4->Step5 End Integration into Device Step5->End

Deposition Control Fundamentals

For issues related to the initial deposition phase, understanding the fundamentals of Thermal Evaporation is critical. The quality of the initial film is the foundation for any subsequent fine-tuning.

The table below outlines key control parameters and their impact on film uniformity:

Parameter Description Impact on Uniformity
Source to Substrate Distance Distance vaporized molecules travel [2]. Shorter distances can lead to less uniform thickness across a large substrate.
Evaporation Rate Rate at which source material is vaporized [3]. Inconsistent rates cause non-uniform stoichiometry and poor film quality.
Substrate Temperature Temperature of the substrate during deposition [2]. Affects how molecules adsorb, nucleate, and grow, influencing film morphology and crystallinity.
Crucible Design & Placement Geometry and location of source crucibles [3]. Determines vapor flux distribution, crucial for thickness uniformity.

Diagnostic & Troubleshooting Guide

Based on the principles above, here is a logical workflow to diagnose and resolve common deposition uniformity issues:

diagnostics Start Start Deposition Troubleshooting Problem Problem: Non-uniform Deposition Start->Problem Check1 Check Evaporation Rate Stability • Verify quartz crystal monitor (QCM) calibration. • Ensure constant heating power to crucibles. • Check for source material depletion. Problem->Check1 Check2 Check Geometric Factors • Verify substrate rotation for uniformity. • Inspect crucible placement and source distance. • Ensure no obstructions in vapor path. Problem->Check2 Check3 Check Substrate Conditions • Verify substrate temperature is stable. • Ensure substrate surface is clean and uniform. Problem->Check3 Solution1 Correct initial deposition parameters Check1->Solution1 Parameters Stable? Check2->Solution1 Geometry Optimal? Check3->Solution1 Conditions Good? Solution2 Apply UV Fine-Tuning Post-Processing • Use method above to correct minor thickness gradients. Solution1->Solution2 Minor Inhomogeneity Remains

References

Spiro-NPB versus NPB external quantum efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Performance & Property Comparison

Feature NPB Spiro-NPB HTM 1B (Spirobifluorene-based)
External Quantum Efficiency (EQE) Lower than HTM 1B [1] Lower than HTM 1B [1] 13.64% [1] [2]
Maximum Current Efficiency Lower than HTM 1B [1] Lower than HTM 1B [1] 16.16 cd/A [1]
Maximum Power Efficiency Lower than HTM 1B [1] Lower than HTM 1B [1] 11.17 lm/W [1]
Glass Transition Temperature (Tg) ~95°C [3] 126°C [1] 180°C [1]
Decomposition Temperature (Td) Information not available in search results 420°C [1] 495°C [1]
HOMO Level (eV) Information not available in search results -5.32 [1] -5.54 [1]

Experimental Context and Protocols

The comparative data comes from a study where these materials were used as Hole Transporting Materials (HTMs) in red phosphorescent OLEDs [1]. Here are the key experimental details:

  • Device Fabrication: The OLED devices were fabricated with a multi-layer structure, where the hole transporting layer (using NPB, this compound, or HTM 1B) is a crucial component between the anode and the emissive layer [1].
  • Efficiency Measurement: The External Quantum Efficiency (EQE) is defined as the ratio of the number of charge carriers collected by the electrode to the number of incident photons on the device surface [4]. In the context of light-emitting devices like OLEDs, it measures the number of photons that escape the device per injected electron, indicating how efficiently the device converts electricity into light [4] [5].
  • Thermal Analysis: Thermal stability was assessed using:
    • Thermogravimetric Analysis (TGA): Measures the temperature at which a material begins to decompose (typically reported at 5% weight reduction) [1].
    • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), which indicates the morphological stability of the amorphous film [1].

Key Comparative Insights

The data reveals critical performance trade-offs:

Start Hole Transporting Material (HTM) Selection NPB NPB Start->NPB SpiroNPB This compound Start->SpiroNPB HTM1B HTM 1B Start->HTM1B P1 Property: Thermal Stability NPB->P1 Lowest P2 Property: Device Efficiency (EQE) NPB->P2 Lower SpiroNPB->P1 Moderate SpiroNPB->P2 Lower HTM1B->P1 Highest HTM1B->P2 Highest

  • Thermal Stability: The spirobifluorene core in this compound and HTM 1B leads to significantly higher thermal and morphological stability compared to NPB. This is crucial for device longevity, as low Tg materials like NPB can crystallize during device operation, leading to failure [1] [3].
  • Device Efficiency: While this compound offers much better thermal stability than NPB, the study shows that its EQE is comparable to or only slightly better than NPB. The structurally optimized HTM 1B is the material that delivers a dramatic leap in all efficiency metrics, including EQE [1].

References

Spiro-NPB compared to TAPC TCTA TPD hole transporters

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Hole Transport Materials

The table below summarizes the key properties of several hole transport materials (HTMs) for which data was available, to help you evaluate their characteristics for OLED applications.

Material Name HOMO (eV) LUMO (eV) Triplet Energy, ET (eV) Glass Transition Temp., Tg (°C) Key Characteristics
TAPC [1] [2] -5.5 -2.0 2.87 < 95 High hole mobility; simplifies OLED structures; can act as a host for blue phosphorescent guests [1].
TCTA [2] [3] -5.7 ~ -2.4 > 2.7 (Inferred) > 100 (Inferred) Good electron blocker; high triplet energy; relatively low HOMO can hinder hole injection [2].
NPB [2] [3] ~ -5.4 (Inferred) ~ -2.4 ~ 2.3 98 Widely used classical HTM; low Tg and ET limit stability and efficiency in phosphorescent OLEDs [2] [3].
TPD [2] [3] ~ -5.4 (Inferred) ~ -2.4 ~ 2.3 65 Similar drawbacks to NPB: low Tg and ET [2] [3].
BCZDA [2] -5.32 -2.18 2.71 170 High thermal stability; excellent electron and triplet exciton blocking; efficient hole injection [2].
SP2 [3] -5.57 -2.63 Not Provided 150 High Tg; provides effective charge transport path; demonstrated higher device efficiency than NPB [3].

Spiro-Core-Based Hole Transport Materials

While "Spiro-NPB" is not listed, research shows that incorporating a spirobifluorene core is a successful strategy for developing high-performance HTMs. These materials are designed to overcome the limitations of classical options like NPB and TPD [3].

  • SP1 and SP2: These are examples of spiro-core-based HTMs. They are created by attaching diphenylacridine (SP1) and phenothiazine (SP2) donor groups to the 2nd and 7th positions of a central spirobifluorene core [3].
  • Advantages: This molecular design results in high glass transition temperatures (Tg of 150°C for SP2 and 215°C for SP1), which greatly improves the morphological stability of the thin film during device operation. SP2-based devices have shown superior power efficiency and external quantum efficiency (EQE) compared to NPB-based reference devices [3].
  • Performance Data: In green PhOLEDs, an SP2-based device achieved a power efficiency of 34.47 lm/W and a current efficiency of 38.41 cd/A, outperforming an NPB-based device (30.33 lm/W and 32.83 cd/A). The EQE for SP2 was 13.43%, also higher than NPB's 11.45% [3].

Experimental Context and Workflows

The performance of an HTM is evaluated by incorporating it into a device and measuring key output metrics. The structure of the device and the fabrication process are critical.

Start Substrate Cleaning (e.g., UV-Ozone) A1 Anode Deposition (ITO or Au) Start->A1 A2 Hole Transport Layer (HTL) Deposition A1->A2 A3 Emissive Layer (EML) Deposition A2->A3 A4 Electron Transport Layer (ETL) Deposition A3->A4 A5 Cathode Deposition (e.g., LiF/Al) A4->A5 End Device Performance Measurement A5->End

The diagram above outlines a general workflow for fabricating an OLED device. For the HTL deposition step specifically, the methods can vary:

  • Thermal Evaporation: Many small-molecule HTMs, including NPB, TAPC, and the spiro-core materials SP1/SP2, are typically deposited as thin films using thermal evaporation under high vacuum [4] [3]. This allows for precise control over layer thickness, often in the range of 7-50 nm [1] [4].
  • Spin-Coating: Some HTMs, like the commonly used spiro-OMeTAD, are often deposited via spin-coating from a solution, which may also involve chemical doping to enhance conductivity [4].

How to Proceed with Your Comparison

The absence of a direct "this compound" reference in the current results suggests a few paths forward:

  • Verify the Material Name: "this compound" may be known in literature under a different systematic chemical name or acronym. You might try searching for compounds that combine a spirobifluorene core with naphthalene and phenyl groups similar to NPB's structure.
  • Broaden Your Search: Consider looking for reviews or datasheets on "spiro-based hole transport materials" in general. This will give you a broader landscape of high-performance alternatives to TAPC, TCTA, and NPB.
  • Consult Specialty Databases: Suppliers of organic electronic materials (such as Ossila, Lumtec, or Sigma-Aldrich) often provide detailed technical datasheets for their products, which can be an excellent source of comparable data.

References

Spiro-NPB device efficiency validation red phosphorescent OLED

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Hole Transporting Materials

Material Name External Quantum Efficiency (EQE) @ max Current Efficiency (cd/A) @ max Power Efficiency (lm/W) @ max Glass Transition Temp (Tg) Key Findings/Context
Spiro-NPB Not explicitly stated (Reference material) Reference for comparison Reference for comparison 126 °C [1] Used as a reference material due to its similar spirobifluorene core structure [1].
HTM 1B 13.64% [1] [2] 16.16 [1] [2] 11.17 [1] [2] 180 °C [1] Outperformed this compound and NPB reference devices; features a modified spirobifluorene structure with extended conjugation [1].
HTM 1A Data not provided in abstract Data not provided in abstract Data not provided in abstract 110 °C [1] Showed high thermal stability but lower Tg than HTM 1B [1].
NPB Not explicitly stated (Reference material) Reference for comparison Reference for comparison ~95 °C [3] A common HTM, but lacks morphological stability due to low Tg [1] [3].
STNPB Data not provided (Inferred from other efficiencies) 84.5 (in phosphorescent devices) [3] Data not provided >95 °C (higher than NPB) [3] A spiro-annulated derivative of NPB; showed significantly higher current efficiency and device lifetime compared to NPB [3].

Experimental Context and Protocols

The data in the table comes from peer-reviewed studies that fabricate and test red PhOLED devices. Below are the key methodological details:

  • Device Fabrication: Organic layers were deposited via thermal evaporation in a high-vacuum chamber (base pressure <10⁻⁶ Torr) onto a cleaned ITO (indium tin oxide) glass substrate [4]. The device structure typically includes multiple functional layers: Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL) [1] [5].
  • Performance Measurement: After fabrication, devices are characterized by measuring current density-voltage-luminance (J-V-L) characteristics. Efficiency metrics like External Quantum Efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) are calculated from this data [4].
  • Material Analysis: The thermal stability of the HTMs (e.g., Glass Transition Temperature, Tg) is determined through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) [1] [3].

Device Structure and Experimental Workflow

To better understand how these materials function within a device, the following diagram illustrates a typical multilayer structure of a red PhOLED and the role of the hole transporting layer.

Anode Anode (ITO) HTL Hole Transport Layer (HTL) e.g., this compound, HTM 1B Anode->HTL Holes EML Emissive Layer (EML) Red Phosphorescent Dopant in Host HTL->EML Holes Light Light EML->Light Red Light Emission ETL Electron Transport Layer (ETL) ETL->EML Electrons Cathode Cathode (Metal) Cathode->ETL Electrons

Based on the analyzed data, here is a summary of the performance validation:

  • This compound as a Benchmark: this compound itself is a well-established material, often used as a reference point in research due to its good thermal stability and spirobifluorene core [1].
  • Newer Materials Show Superior Performance: Research indicates that newly developed HTMs, particularly HTM 1B, can outperform this compound in red PhOLEDs, achieving higher efficiencies (e.g., 13.64% EQE for HTM 1B) [1]. The key to this improvement often lies in molecular modifications that enhance thermal stability and improve charge transport.
  • Thermal Stability is Critical: A high glass transition temperature (Tg) is crucial for device longevity. Materials like HTM 1B (Tg = 180°C) and STNPB demonstrate that spiro-based structures can achieve this, making them more morphologically stable than conventional NPB during device operation [1] [3].

References

Spiro-NPB performance review literature comparison

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of NPB and Spiro-TTB

The following table summarizes key performance data for NPB and Spiro-TTB Hole Transport Layers (HTLs) in various optoelectronic devices, based on the gathered literature.

Hole Transport Material Device Type Key Performance Metrics Notable Characteristics & Experimental Context

| NPB (N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) [1] [2] | Perovskite Solar Cell (PSC) [2] | PCE: 13.1% (opaque substrate); 14.9% (bottom illumination) [2] | • Negligible parasitic absorption. • Thermally evaporated, undoped thin films (7-10 nm) [2]. | | | Organic Light-Emitting Diode (OLED) [1] | Conductivity: ~4x10⁻⁴ S cm⁻¹ (maintained after UV treatment) [1] | • Stable conductivity under UV irradiation. • Used in a p-doped state (e.g., with NDP9) [1]. | | Spiro-TTB (2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene) [3] [1] | OLED (Red) [3] | Max. EQE: 39.6% [3] | • Deeper HOMO level (~5.25 eV) than Spiro-OMeTAD, potentially leading to greater VOC [3]. | | | OLED (Green) [3] | Max. Power Efficiency: 77.0 lm W⁻¹ [3] | • Commonly used as a p-doped HTL (e.g., with F6-TCNNQ) [3]. | | | General HTL Material [1] | Conductivity: Stable under extended UV exposure [1] | • Robust electrical properties under UV light, similar to NPB [1]. |

Experimental Protocols from the Literature

To support the reproducibility of the data, here are the methodologies for key experiments cited in the table.

  • Protocol 1: Fabrication and Evaluation of NPB in Perovskite Solar Cells [2]

    • Substrate Preparation: Pre-patterned ITO glass substrates are cleaned via sonication in acetone and isopropanol, followed by UV-ozone treatment.
    • Electrode Deposition: A 120 nm thick Au bottom electrode is thermally evaporated onto the ITO glass at a rate of 1 Å/s.
    • Interlayer Deposition: A 10 nm thick MoO₃ layer is thermally evaporated (0.5 Å/s) onto the Au electrode.
    • ETL and Passivation: A SnO₂ electron transport layer is spin-coated and annealed at 150°C. It is then passivated with a ~1 nm PCBM layer.
    • Perovskite Deposition: A FA₀.₆₆MA₀.₃₄PbI₂.₈₅Br₀.₁₅ perovskite layer is deposited via spin-coating in a nitrogen-filled glovebox.
    • HTL Deposition: A thin (7-10 nm), undoped NPB layer is deposited via thermal evaporation under high vacuum (~5 × 10⁻⁷ mbar).
    • Top Electrode Deposition: A transparent MoO₃/thin-Au/ZnS top electrode is deposited via thermal evaporation.
    • Characterization: Current-density-voltage (J-V) measurements are performed under simulated sunlight to determine PCE, VOC, JSC, and FF.
  • Protocol 2: UV-Irradiation Treatment for Thickness Tuning [1]

    • Film Deposition: Thin films of NPB, Spiro-TTB, and other organic materials are deposited on substrates via physical vapor deposition.
    • UV Treatment: The samples are placed in an ambient atmosphere and irradiated with a UVC amalgam lamp. The irradiation time is controlled to achieve the desired level of thinning.
    • Thickness Monitoring: The thickness reduction is characterized in real-time using spectroscopic ellipsometry or inferred from shifts in the resonance peak of a metal-organic-metal optical cavity.
    • Conductivity Measurement: The conductivity of the HTLs before and after UV treatment is measured to ensure electrical functionality is maintained. This is done using a lateral conductivity configuration.

Diagram: UV Treatment Workflow for Organic HTLs

The following diagram, generated with Graphviz, illustrates the experimental workflow for the UV-induced thinning process described in the literature [1].

Diagram 1: Workflow for UV-induced fine-tuning of organic HTLs.

Key Insights for Researchers

  • Material Selection Trade-offs: The data suggests a trade-off where NPB excels in optical transparency for solar cells, minimizing parasitic absorption [2], while Spiro-TTB demonstrates high efficiency in complex OLED device architectures [3].
  • Novel Post-Processing Technique: The UV irradiation method is a significant finding. It enables precise, post-deposition nanoscale tuning of HTL thickness without compromising conductivity, which is valuable for correcting fabrication inhomogeneities and optimizing optical cavities [1].
  • Addressing the Information Gap: While a direct "Spiro-NPB" comparison wasn't found, the data on NPB and Spiro-TTB provides a strong foundation for evaluation. Future searches could focus on specific device types like "perovskite solar cells" or "OLEDs" to find more targeted comparisons.

References

Spiro-NPB HOMO LUMO levels compared to standard HTMs

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Spiro-NNPB with Standard HTMs

The table below summarizes the available experimental data for Spiro-NPB compared to other common HTMs, focusing on key parameters for OLED performance.

Material Name HOMO Level (eV) LUMO Level (eV) Triplet Energy (Et, eV) Glass Transition Temp. (T𝑔) Maximum Current Efficiency (cd/A) External Quantum Efficiency (EQE)
This compound [1] -5.32 N/D 2.33 N/D N/D N/D
NPB [1] -5.40 N/D N/D 95 °C [2] N/D N/D
TPD [2] N/D N/D N/D 65 °C [2] N/D N/D
TAPC [3] N/D N/D N/D N/D 32.53 [3] 10.6% [3]
HTM 1B [1] -5.54 N/D 2.29 180 °C 16.16 13.64%
TPA-2ACR [3] -5.13 -1.67 3.04 N/D 55.74 21.59%

Key:

  • N/D: No specific data was provided in the search results.
  • The device performance data (efficiency) is based on red phosphorescent OLEDs.

Experimental Protocols for Key Data

The quantitative data in the table above was typically obtained through the following standard experimental methods:

  • HOMO Level Measurement: The Highest Occupied Molecular Orbital (HOMO) energy levels were determined experimentally using Cyclic Voltammetry (CV). In this method, the HOMO level is calculated from the onset of oxidation potential using a standard formula, often referenced against ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard [1] [3].
  • Triplet Energy Measurement: The triplet energy (Et) was obtained from the photoluminescence (PL) spectra recorded at low temperature (77 K). The onset wavelength of this phosphorescence spectrum is used to calculate the triplet energy level [1].
  • Thermal Properties: The glass transition temperature (T𝑔) was measured using Differential Scanning Calorimetry (DSC), while the decomposition temperature was determined by Thermogravimetric Analysis (TGA), both performed under a nitrogen atmosphere [2] [1].
  • Device Efficiency: The current efficiency and External Quantum Efficiency (EQE) are measured by fabricating and characterizing complete OLED devices, typically with a structure that includes the HTL, an emission layer, and an electron transport layer sandwiched between electrodes [1] [3].

Workflow for Characterizing HTM Properties

The diagram below outlines the general workflow for obtaining the key properties of a hole transport material, as described in the research.

htm_characterization Start Hole Transport Material (HTM) Synth Synthesis and Purification Start->Synth Therm Thermal Analysis Synth->Therm Photo Photophysical Analysis Synth->Photo Electro Electrochemical Analysis Synth->Electro Device Device Fabrication & Test Synth->Device DSC DSC Therm->DSC Glass Transition (T𝑔) TGA TGA Therm->TGA Decomposition Temp (Td) UV UV-Vis Absorption Photo->UV Optical Band Gap PL Photoluminescence (PL) (Room Temp & 77K) Photo->PL Singlet/Triplet Energy CV Cyclic Voltammetry (CV) Electro->CV HOMO Level OLED Fabricate OLED Device Device->OLED EQE, Current Efficiency Measure Measure Efficiency/EL OLED->Measure EQE, Current Efficiency

References

Spiro-NPB glass transition temperature comparison other materials

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Properties Comparison of Hole-Transporting Materials

Material Name Glass Transition Temperature (Tg, °C) Decomposition Temperature (Td, °C) Reference/Note
NPB 95 – 98 Not Provided Common reference material; lower Tg limits stability [1] [2] [3]
Spiro-NPB 126 420 Baseline for spirobifluorene-based HTMs [4]
HTM 1A 110 450 Lower Tg than this compound [4]
HTM 1B 180 495 Higher Tg than this compound; more rigid core structure [4]
SP1 215 Not Provided Higher Tg; features diphenylacridine donors [2]
SP2 150 450 Higher Tg; features phenothiazine donors [2]
STNPB >95 (Specific value not listed) Not Provided Spiro-annulated derivative of NPB; noted for high stability [1]

Experimental Protocols for Key Data

The thermal data in the table above was primarily obtained through two standard characterization techniques:

  • Differential Scanning Calorimetry (DSC): This method measures heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve, indicating the transition from a brittle glassy state to a flexible rubbery state [1] [4] [2]. Measurements are typically performed under a controlled nitrogen atmosphere to prevent oxidation.
  • Thermogravimetric Analysis (TGA): This technique measures a sample's mass change as a function of temperature. The decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs, provides a key indicator of the material's thermal stability [4]. This analysis is also conducted in an inert nitrogen environment.

The following diagram illustrates the typical experimental workflow for synthesizing and characterizing these spiro-based materials, from molecular design to final thermal analysis:

workflow Molecular Design\n(Spiro Core + Donors) Molecular Design (Spiro Core + Donors) Synthesis\n(Buchwald-Hartwig Coupling) Synthesis (Buchwald-Hartwig Coupling) Molecular Design\n(Spiro Core + Donors)->Synthesis\n(Buchwald-Hartwig Coupling) Purification\n(Column Chromatography / Recrystallization) Purification (Column Chromatography / Recrystallization) Synthesis\n(Buchwald-Hartwig Coupling)->Purification\n(Column Chromatography / Recrystallization) Structural Confirmation\n(NMR, Mass Spectrometry) Structural Confirmation (NMR, Mass Spectrometry) Purification\n(Column Chromatography / Recrystallization)->Structural Confirmation\n(NMR, Mass Spectrometry) Thermal Analysis\n(DSC & TGA) Thermal Analysis (DSC & TGA) Structural Confirmation\n(NMR, Mass Spectrometry)->Thermal Analysis\n(DSC & TGA) Data Reporting\n(Tg, Td) Data Reporting (Tg, Td) Thermal Analysis\n(DSC & TGA)->Data Reporting\n(Tg, Td)

Impact of High Tg on Material Performance

A high Tg is a critical property for HTMs in OLEDs, primarily for two reasons:

  • Suppresses Crystallization: During device operation, layers heat up. If the temperature exceeds the Tg, the material can transition from a stable glassy state to a more mobile rubbery state, leading to crystallization. Crystallization creates defects that degrade device performance and drastically shorten operational lifetime [1] [3].
  • Ensures Morphological Stability: Materials with high Tg maintain stable, homogeneous thin films during device fabrication and long-term operation. This stability is crucial for consistent device performance and is a key advantage of spiro-configured molecules like this compound and its derivatives, which possess rigid, three-dimensional structures that resist molecular rearrangement [1] [2].

References

Spiro-NPB efficiency in reference device architectures

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Hole Transport Materials

The table below summarizes key efficiency metrics for several hole transport materials as reported in the search results.

Material Device Type Current Efficiency (cd/A) Power Efficiency (lm/W) External Quantum Efficiency (%) Citation
TPA-2ACR Yellow phosphorescent OLED 55.74 29.28 21.59 [1]
TAPC (Reference) Yellow phosphorescent OLED 32.53 18.58 10.6 [1]
PhCAR-2ACR Yellow phosphorescent OLED 23.13 6.05 Information missing [1]
NPB Perovskite Solar Cell (PSC) N/A N/A ~13.1% (PCE)* [2]
Spiro-OMeTAD (Reference) Perovskite Solar Cell (PSC) N/A N/A ~14.0% (PCE)* [2]

*PCE: Power Conversion Efficiency, the primary metric for solar cells.

Experimental Protocols Overview

Here are the detailed methodologies for the key experiments cited in the performance table.

Protocol for OLED Device Fabrication and Testing [1]
  • Device Structure: The yellow phosphorescent OLEDs had a multi-layer structure. The hole-transporting materials (TPA-2ACR, PhCAR-2ACR, TAPC) were used as the Hole-Transporting Layer (HTL).
  • Fabrication Method: All layers were deposited using thermal evaporation under high vacuum conditions (approximately 5 x 10⁻⁶ Torr). The deposition rates were controlled between 0.5 to 0.8 Å/s.
  • Performance Measurement: The key efficiency metrics—current efficiency, power efficiency, and external quantum efficiency (EQE)—were measured from the completed devices. The electroluminescence (EL) spectra were also recorded to characterize the light output.
Protocol for Perovskite Solar Cell (PSC) Fabrication and Testing [2]
  • Device Architecture: The study focused on substrate-configuration PSCs with an opaque gold bottom electrode and a transparent top electrode.
  • HTL Integration: The hole transport layers (NPB, TCTA, Spiro-OMeTAD) were deposited via thermal evaporation under high vacuum (~5 x 10⁻⁷ mbar). The research specifically investigated the use of thin (7-10 nm), undoped HTLs to minimize parasitic optical absorption.
  • Performance Measurement: The primary metric for evaluation was the Power Conversion Efficiency (PCE), derived from current density-voltage (J-V) measurements. The study also involved detailed optical modeling to quantify optical losses within the device stack.

Workflow for Device Fabrication and Evaluation

The following diagram illustrates the general workflow for creating and testing the devices described in the experimental protocols.

architecture Substrate Cleaning    (Sonication, UV-Ozone) Substrate Cleaning    (Sonication, UV-Ozone) Bottom Electrode    Deposition (e.g., ITO, Au) Bottom Electrode    Deposition (e.g., ITO, Au) Substrate Cleaning    (Sonication, UV-Ozone)->Bottom Electrode    Deposition (e.g., ITO, Au) Electron Transport Layer    (ETL) Fabrication Electron Transport Layer    (ETL) Fabrication Bottom Electrode    Deposition (e.g., ITO, Au)->Electron Transport Layer    (ETL) Fabrication Perovskite/Emissive    Layer Deposition Perovskite/Emissive    Layer Deposition Electron Transport Layer    (ETL) Fabrication->Perovskite/Emissive    Layer Deposition Hole Transport Layer    (HTL) Deposition    (Thermal Evaporation) Hole Transport Layer    (HTL) Deposition    (Thermal Evaporation) Perovskite/Emissive    Layer Deposition->Hole Transport Layer    (HTL) Deposition    (Thermal Evaporation) Top Electrode    Deposition Top Electrode    Deposition Hole Transport Layer    (HTL) Deposition    (Thermal Evaporation)->Top Electrode    Deposition Device Encapsulation Device Encapsulation Top Electrode    Deposition->Device Encapsulation Performance Measurement    (Efficiency, EQE, PCE) Performance Measurement    (Efficiency, EQE, PCE) Device Encapsulation->Performance Measurement    (Efficiency, EQE, PCE)

References

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Dates

Last modified: 08-16-2023

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